Technical Documentation Center

3-Chloro-2-(cyclohexyloxy)pyridin-4-OL Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL

Core Science & Biosynthesis

Foundational

Mechanism of action of 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL Abstract The discovery of novel chemical entities with therapeutic potential is a critical endeavor in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL

Abstract

The discovery of novel chemical entities with therapeutic potential is a critical endeavor in modern drug development.[1][2] 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL, hereafter designated as CPO-4, is a novel pyridinol derivative with a chemical structure suggestive of potential biological activity. The journey from a newly synthesized compound to a validated drug candidate hinges on a thorough understanding of its mechanism of action (MoA).[2] This technical guide provides a comprehensive, multi-phased framework for researchers and drug development professionals to systematically investigate the in vitro MoA of CPO-4. By integrating established cell-based assays, modern target identification techniques, and robust data analysis, this guide serves as a roadmap for characterizing the compound's cellular effects, identifying its molecular target, and elucidating the downstream signaling pathways it modulates. While CPO-4 is used as the primary example, the principles and workflows described herein are broadly applicable to the preclinical characterization of other novel small molecules.

Phase 1: Foundational Activity Assessment - Cytotoxicity and Phenotypic Profiling

The initial and most fundamental step in characterizing a novel compound is to determine its effect on cell viability. This phase establishes the potency of the compound and identifies cell lines that are most sensitive, providing a crucial foundation for all subsequent mechanistic studies. The primary objective is to quantify the cytotoxic or cytostatic effects of CPO-4 across a diverse panel of human cancer cell lines.

Rationale for Experimental Design

A broad panel of cell lines representing different cancer types (e.g., lung, breast, colon, leukemia) is employed to identify potential tissue-specific sensitivities. The half-maximal inhibitory concentration (IC50) is the key metric derived from this phase, representing the concentration of CPO-4 required to inhibit cell proliferation by 50%. This value is a critical benchmark for comparing potency and selecting appropriate concentrations for future experiments.

Colorimetric assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) assays, are widely used for their reliability, scalability, and high-throughput nature.[3][4][5] These assays measure the metabolic activity of viable cells, which is directly proportional to the number of living cells.[5] Specifically, mitochondrial dehydrogenases in living cells cleave the tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.[3][5]

Experimental Protocol: Cell Viability Assessment via MTT Assay

This protocol outlines the steps for determining the IC50 value of CPO-4 in a selected cancer cell line (e.g., A549 lung carcinoma).

1. Cell Seeding:

  • Harvest logarithmically growing A549 cells and perform a cell count to ensure viability.
  • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete culture medium.
  • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well flat-bottom plate.[3]
  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]

2. Compound Treatment:

  • Prepare a 10 mM stock solution of CPO-4 in dimethyl sulfoxide (DMSO).
  • Perform serial two-fold dilutions of the CPO-4 stock solution in culture medium to create a range of treatment concentrations (e.g., from 100 µM down to 0.1 µM).
  • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of CPO-4.
  • Include control wells:
  • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO used for the highest CPO-4 concentration.
  • Untreated Control: Cells in medium without any treatment.
  • Blank Control: Medium only, with no cells, to measure background absorbance.[3]
  • Prepare at least three to five replicate wells for each condition.[3]
  • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).

3. MTT Addition and Formazan Solubilization:

  • After incubation, add 10 µL of a 5 mg/mL MTT solution to each well.[3]
  • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]
  • Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the purple formazan crystals.[4]
  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.[3]
  • Subtract the average absorbance of the blank wells from all other readings.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the log-transformed concentration of CPO-4 and use non-linear regression analysis to determine the IC50 value.

Workflow for Cell Viability (MTT) Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_measure Phase 3: Measurement cluster_analysis Phase 4: Analysis CellCulture 1. Culture Cells (Logarithmic Growth) Seeding 2. Seed 96-Well Plate (10,000 cells/well) CellCulture->Seeding Incubate24h 3. Incubate 24h (Allow Attachment) Seeding->Incubate24h AddCPO4 5. Add Compound to Wells Incubate24h->AddCPO4 PrepareCPO4 4. Prepare CPO-4 Dilutions PrepareCPO4->AddCPO4 Incubate48h 6. Incubate 48-72h AddCPO4->Incubate48h AddMTT 7. Add MTT Reagent (Incubate 2-4h) Incubate48h->AddMTT AddSolubilizer 8. Add Solubilization Solution AddMTT->AddSolubilizer ReadAbsorbance 9. Read Absorbance (570nm) AddSolubilizer->ReadAbsorbance CalcViability 10. Calculate % Viability ReadAbsorbance->CalcViability PlotCurve 11. Plot Dose-Response Curve CalcViability->PlotCurve CalcIC50 12. Determine IC50 Value PlotCurve->CalcIC50

Caption: Workflow for determining the IC50 of CPO-4 using the MTT assay.

Hypothetical Data Summary: Cytotoxicity of CPO-4

The following table presents hypothetical IC50 values for CPO-4 across a panel of cancer cell lines, illustrating the type of data generated in this phase.

Cell LineCancer TypeIC50 (µM)Notes
A549Non-Small Cell Lung Cancer5.2High Sensitivity
MCF-7Breast Cancer (Estrogen Receptor +)15.8Moderate Sensitivity
MDA-MB-231Triple-Negative Breast Cancer4.9High Sensitivity
HCT116Colorectal Cancer8.1High Sensitivity
JurkatT-cell Leukemia> 50Low Sensitivity / Resistant
HUVECHealthy Endothelial Cells45.3Low cytotoxicity in non-cancer cells

Data are hypothetical and for illustrative purposes only.

Phase 2: Target Identification Strategies

With the cytotoxic potential of CPO-4 established, the next critical phase is to identify its direct molecular target(s). This is often the most challenging step in MoA studies.[6] A multi-pronged approach combining computational and experimental methods is most effective.

Rationale for a Convergent Strategy

No single method for target identification is foolproof. Therefore, integrating data from several orthogonal approaches provides the most robust hypothesis.[6]

  • Computational Approaches: In silico methods like molecular docking can predict binding affinities of CPO-4 against libraries of known protein structures, helping to prioritize potential targets.[7][8] This is a rapid and cost-effective way to generate initial hypotheses.

  • Affinity-Based Methods: These techniques use a modified version of the compound to "pull down" its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry. This provides direct physical evidence of an interaction.

  • Genetic and Genomic Methods: Techniques like RNA interference (RNAi) can be used to systematically knock down genes in cells.[6] If knocking down a specific gene phenocopies the effect of CPO-4 or confers resistance to it, that gene product is a strong candidate target.

Workflow for Target Identification

Strategy for Identifying the Molecular Target of CPO-4

TargetID_Workflow cluster_computational Computational Approach cluster_biochemical Biochemical Approach cluster_genetic Genetic Approach CPO4 CPO-4 (Novel Compound) Docking Molecular Docking (vs. Kinase/Enzyme Libraries) CPO4->Docking Affinity Affinity Chromatography (Pull-down Assay) CPO4->Affinity RNAi RNAi/CRISPR Screen (Identify Resistance/Sensitivity Genes) CPO4->RNAi VScreen Virtual Screening Docking->VScreen Hypothesis Generate Target Hypothesis VScreen->Hypothesis MassSpec Mass Spectrometry (Protein ID) Affinity->MassSpec MassSpec->Hypothesis RNAi->Hypothesis Validation Target Validation (e.g., In Vitro Kinase Assay) Hypothesis->Validation Converge Evidence

Caption: A multi-pronged strategy for identifying the molecular target of CPO-4.

Phase 3: Mechanistic Pathway Elucidation

Once a high-confidence target is identified (for this guide, let's hypothetically assume CPO-4 is an inhibitor of a kinase, "Kinase X," involved in cell proliferation), the final phase is to confirm this interaction and map its downstream consequences.

Rationale for Pathway Analysis

Confirming that CPO-4 inhibits the candidate target in a cell-free system (e.g., an in vitro kinase assay) is crucial to prove a direct interaction. Subsequently, demonstrating that CPO-4 modulates the known signaling pathway of Kinase X within cancer cells provides the causal link between target engagement and the observed cytotoxic phenotype.

Experimental Protocol: Western Blotting for Pathway Modulation

This protocol describes how to assess the phosphorylation status of a known downstream substrate of our hypothetical "Kinase X."

  • Cell Treatment and Lysis:

    • Seed A549 cells and treat them with CPO-4 at concentrations around the IC50 value (e.g., 1 µM, 5 µM, 10 µM) for a short duration (e.g., 2-6 hours).

    • Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration in each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate of Kinase X (e.g., anti-phospho-Substrate Y).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Strip the membrane and re-probe with an antibody for the total amount of Substrate Y and a loading control (e.g., β-actin) to ensure equal protein loading.

Hypothetical Signaling Pathway for CPO-4

This diagram illustrates the hypothetical mechanism of action where CPO-4 inhibits "Kinase X," leading to a downstream blockade of a pro-proliferative signaling pathway.

Hypothesized Signaling Pathway for CPO-4 Action

Signaling_Pathway cluster_pathway Pro-Proliferation Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates pSubstrateY p-Substrate Y (Active) TF Transcription Factor pSubstrateY->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes CPO4 CPO-4 CPO4->KinaseX Inhibits

Caption: CPO-4 hypothetically inhibits Kinase X, blocking downstream signaling.

Conclusion

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NIH. Available at: [Link]

  • AACR Journals. (2016, July 15). Abstract 4805: In vitro characterization of novel inhibitors of ROCK and MRCK kinases as anticancer agents. Available at: [Link]

  • ASM Journals. Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound | Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • ScienceDirect. (2024). Identifying novel drug targets with computational precision. Available at: [Link]

  • PMC. Target identification and mechanism of action in chemical biology and drug discovery. Available at: [Link]

  • PLOS One. (2025, May 6). Novel target identification towards drug repurposing based on biological activity profiles. Available at: [Link]

  • PMC. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. NIH. Available at: [Link]

  • ACS Publications. (2024, July 22). A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors | Journal of Medicinal Chemistry. Available at: [Link]

  • Taylor & Francis. (2024, June 17). Full article: Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. Available at: [Link]

  • Vipergen. Hit Identification - Revolutionizing Drug Discovery | Explore Now. Available at: [Link]

  • PubMed. (2018, November 1). In vitro and in vivo characterization of a novel, highly potent p53-MDM2 inhibitor. Available at: [Link]

  • ScholarWorks@UTEP. (2022, December 1). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Available at: [Link]

  • ResearchGate. (2026, March 20). (PDF) Target Identification Approaches in Drug Discovery. Available at: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL Derivatives: A Comprehensive Technical Guide

Executive Summary & Structural Rationale In the landscape of small-molecule drug discovery, pyridine derivatives are ubiquitous. However, the specific scaffold of 3-chloro-2-(cyclohexyloxy)pyridin-4-OL presents a unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of small-molecule drug discovery, pyridine derivatives are ubiquitous. However, the specific scaffold of 3-chloro-2-(cyclohexyloxy)pyridin-4-OL presents a unique matrix of physicochemical properties and metabolic liabilities. As a Senior Application Scientist, I approach this scaffold not merely as a static chemical entity, but as a dynamic system of biological interactions.

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies simulate drug behavior in controlled environments to predict in vivo pharmacokinetics and guide structural optimization[1]. For this specific scaffold, the structural features dictate our experimental causality:

  • The Pyridin-4-OL Core: Exists in a tautomeric equilibrium with its pyridone form. The free hydroxyl group at position 4 is a prime target for Phase II metabolism (glucuronidation).

  • The 3-Chloro Substituent: Provides steric hindrance adjacent to the hydroxyl group, potentially slowing Phase II conjugation, while significantly increasing lipophilicity (LogP).

  • The 2-Cyclohexyloxy Group: A large, lipophilic sink that drives up the volume of distribution ( Vss​ ) but introduces a severe vulnerability to Phase I aliphatic oxidation via CYP3A4.

To successfully develop derivatives of this class, we must deploy a tiered, self-validating pharmacokinetic (PK) profiling strategy that directly addresses these structural realities[2].

The Tiered ADME Strategy

To prevent late-stage attrition, we utilize a sequential screening cascade. We prioritize whole-cell systems over isolated enzymes to accurately capture the interplay between the lipophilic cyclohexyloxy group and the conjugative potential of the pyridin-4-ol core.

Tiered_PK A 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL Core Scaffold B Tier 1: Physicochemical Profiling (LogD, pKa, Solubility) A->B Structural Inputs C Tier 2A: Permeability & Efflux (Caco-2 Transwell Assay) B->C Lipophilicity triggers D Tier 2B: Metabolic Stability (Hepatocytes & Microsomes) B->D Vulnerability check E Tier 3: In Vivo Pharmacokinetics (Rodent IV/PO Dosing) C->E High Permeability D->E Low Clearance F Lead Optimization Decision E->F Bioavailability > 30%

Caption: Tiered pharmacokinetic profiling workflow for pyridine derivatives.

In Vitro ADME Profiling: Causality and Methodologies

Permeability: Why Caco-2 Over PAMPA?

While the Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput tool for passive diffusion, it is inadequate for this scaffold. The colon carcinoma (Caco-2) cell permeability assay is the industry standard for predicting intestinal absorption, outperforming artificial systems by accounting for active efflux transporters[2]. Because the tautomeric nature of the pyridin-4-ol core can interact unpredictably with P-glycoprotein (P-gp) and BCRP efflux pumps, bidirectional Caco-2 profiling (A-to-B and B-to-A) is mandatory.

Metabolic Stability: The Hepatocyte Imperative

Liver microsomes primarily assess Phase I metabolism (oxidation, reduction) unless artificially supplemented with cofactors like UDPGA[3]. Because our scaffold contains a free 4-OH group, relying solely on microsomes will artificially inflate the predicted half-life by ignoring direct O-glucuronidation. Hepatocyte stability assays provide a comprehensive view of intrinsic clearance by preserving both Phase I (CYP450) and Phase II (conjugation) metabolic pathways in their native intracellular concentrations[3].

Metabolic_Pathways Parent Parent Derivative (Pyridin-4-OL) Phase1 Phase I: CYP3A4/2D6 (Aliphatic Oxidation) Parent->Phase1 NADPH dependent Phase2 Phase II: UGTs (O-Glucuronidation) Parent->Phase2 UDPGA dependent Met1 Cyclohexyl-Hydroxylated Metabolite Phase1->Met1 Met2 Glucuronide Conjugate Phase2->Met2 Met1->Phase2 Secondary Conjugation Excretion Biliary/Renal Excretion Met2->Excretion

Caption: Predicted hepatic metabolic pathways for 3-chloro-2-(cyclohexyloxy)pyridin-4-OL.

Protocol 1: Self-Validating Hepatocyte Stability Assay

This protocol is designed as a closed, self-validating loop. If the positive controls fail to clear at expected rates, the assay invalidates itself, preventing false-positive stability data.

Step-by-Step Methodology:

  • Preparation: Thaw cryopreserved human/rat hepatocytes in Williams' E medium supplemented with GlutaMAX. Assess viability via Trypan Blue exclusion (Acceptance criteria: >80% viability).

  • Incubation: Dilute hepatocytes to a working concentration of 1×106 cells/mL. Spike the 3-chloro-2-(cyclohexyloxy)pyridin-4-OL derivative to a final concentration of 1 µM (keep organic solvent <0.1% DMSO to prevent CYP inhibition).

  • Control Integration (The Self-Validation Step):

    • Phase I Control: Verapamil (1 µM) - Must show rapid depletion.

    • Phase II Control: 7-Hydroxycoumarin (1 µM) - Validates UGT activity.

  • Sampling: Aliquot 50 µL at 0, 15, 30, 60, 90, and 120 minutes.

  • Quenching: Immediately quench samples into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol 50 ng/mL).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 mins at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Data Calculation: Plot the natural log of the remaining percentage versus time. Calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint​=(k/cell density)×106 ).

In Vivo Pharmacokinetics: Translation to Rodent Models

In vivo pharmacokinetic profiling of pyridine derivatives in rodent models evaluates critical parameters such as oral bioavailability, clearance, and volume of distribution[4]. Because the cyclohexyloxy group is highly lipophilic, these derivatives often exhibit high non-specific tissue binding. Consequently, discrete dosing (rather than cassette/n-in-1 dosing) is required to prevent drug-drug interactions at the CYP3A4 binding site, which could artificially suppress clearance.

Protocol 2: Discrete Rat PK Dosing & Quantification
  • Formulation: Due to poor aqueous solubility, formulate the derivative in 10% DMSO / 10% Tween-80 / 80% Saline to ensure a clear solution.

  • Administration:

    • IV Arm: 1 mg/kg via tail vein injection (n=3 male Sprague-Dawley rats).

    • PO Arm: 5 mg/kg via oral gavage (n=3 male Sprague-Dawley rats).

  • Blood Sampling: Collect 200 µL of blood via the jugular vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood at 3000g for 10 mins. Extract 50 µL of plasma via protein precipitation (3 volumes of ACN + Internal Standard).

  • Pharmacokinetic Modeling: Use Non-Compartmental Analysis (NCA) to derive Area Under the Curve ( AUC0−∞​ ), Clearance ( CL ), Volume of Distribution at steady state ( Vss​ ), and absolute bioavailability ( %F=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​]×100 ).

Quantitative Data Synthesis

To illustrate the value of this profiling, the table below compares the base scaffold against a hypothetical optimized derivative ("Compound X") where the cyclohexyloxy ring has been fluorinated to block aliphatic oxidation.

ParameterAssay / MetricBase ScaffoldOptimized Derivative (Compound X)Biological Implication
Permeability Caco-2 Papp​ ( 10−6 cm/s)18.5 (Efflux Ratio: 1.2)15.2 (Efflux Ratio: 1.4)Both exhibit high passive permeability; neither are strong P-gp substrates.
Metabolic Stability Human Hepatocyte CLint​ (µL/min/ 106 cells)45.2 (High Clearance)12.4 (Low Clearance)Fluorination successfully blocked CYP3A4-mediated aliphatic oxidation.
Protein Binding Plasma Protein Binding ( fu​ )0.01 (99% bound)0.03 (97% bound)High lipophilicity drives binding; optimization slightly improved free fraction.
In Vivo Clearance Rat IV CL (mL/min/kg)42.1 (Approaching hepatic blood flow)14.5 (Moderate)In vitro hepatocyte data successfully predicted in vivo hepatic clearance.
Distribution Rat IV Vss​ (L/kg)4.83.2Extensive tissue distribution driven by the cyclohexyloxy moiety.
Bioavailability Rat PO %F 8% 42% Reduced first-pass metabolism directly translates to viable oral exposure.

References

  • In Vitro ADME Assays: Principles, Applications & Protocols Source: Creative Biolabs URL
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb Source: Assay Guidance Manual - NCBI URL
  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate Source: ACS Publications URL
  • A Guide to In Vitro ADME Testing in Drug Development Source: WuXi AppTec URL

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol at Room Temperature

Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol at ambient, room temperature conditions. Stability is a critical quali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol at ambient, room temperature conditions. Stability is a critical quality attribute for any chemical entity, particularly in the pharmaceutical and materials science sectors, dictating its shelf-life, storage requirements, and degradation profile. This document outlines the intrinsic molecular features of the target compound that influence its stability, delineates potential degradation pathways, and provides detailed, field-proven experimental protocols for a robust stability assessment. The methodologies described are grounded in established principles and international regulatory guidelines, ensuring a scientifically rigorous approach for researchers, scientists, and drug development professionals.

Introduction and Structural Analysis

The stability of a chemical compound is not an inherent constant but a dynamic property influenced by its molecular structure and its environment. For 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol, understanding its stability profile is paramount for its potential application, ensuring its integrity, safety, and efficacy over time. This guide provides the theoretical basis and practical experimental workflows to thoroughly characterize its stability at room temperature.

Molecular Structure and Key Features

The structure of 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol presents several functional groups that are critical to its reactivity and stability:

  • 4-Hydroxypyridine Core: This moiety is known to exist in a tautomeric equilibrium with its keto form, 4-pyridone. In solution and the solid state, the pyridone form is often thermodynamically favored over the hydroxy form.[1][2] This equilibrium is a central feature of the molecule's chemistry.

  • Electron-Withdrawing Chlorine Atom: The chloro group at the 3-position influences the electron density of the pyridine ring, potentially affecting its susceptibility to nucleophilic or oxidative attack.

  • 2-(Cyclohexyloxy) Ether Group: Ether linkages are generally stable but can be susceptible to acidic hydrolysis. The bulky cyclohexyl group may offer some steric hindrance to adjacent reactions.

dot graph ER { layout=neato; node [shape=none, margin=0]; bg_color="transparent";

} dot Figure 1: Chemical Structure of 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol.

Keto-Enol Tautomerism

The equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms is a crucial consideration. The relative stability of these tautomers is highly dependent on the solvent and physical state.[1][3] In polar solvents, the more polar keto tautomer is typically more stable due to intermolecular hydrogen bonding.[2] This equilibrium can impact the compound's reactivity, solubility, and spectroscopic properties.

dot graph Tautomerism { rankdir=LR; node [shape=none, margin=0]; edge [arrowhead=vee, color="#5F6368"]; bg_color="transparent";

} dot Caption: Tautomeric equilibrium of the core structure.

Potential Degradation Pathways

A thorough stability assessment requires a theoretical evaluation of potential degradation routes. For 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol, the primary pathways to consider at room temperature are hydrolysis, oxidation, and photolysis. These pathways can be systematically investigated through forced degradation studies.[4][5]

Hydrolytic Degradation

Hydrolysis may occur at the ether linkage, particularly under acidic or basic conditions, although this is generally slow for aryl ethers. The chloro-substituent on the pyridine ring is typically stable to hydrolysis under normal environmental conditions.[6][7]

  • Acid-Catalyzed Hydrolysis: Protonation of the ether oxygen, followed by nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: While less common for ethers, strong basic conditions could promote cleavage, though this is unlikely at room temperature.

Oxidative Degradation

The hydroxypyridine ring system can be susceptible to oxidation. The presence of atmospheric oxygen, trace metal ions, or peroxides can initiate oxidative degradation. The hydroxyl group itself is a primary target for oxidation.[8] Microbial degradation in non-sterile environments can also proceed via oxidative pathways.[9][10]

Photolytic Degradation

Aromatic and heterocyclic compounds often absorb UV-Visible light, which can lead to photochemical degradation. The International Council for Harmonisation (ICH) Q1B guidelines provide a standardized approach to photostability testing.[11][12] This involves exposing the compound to a defined amount of UV-A and visible light to assess its potential for light-induced degradation.

dot graph DegradationPathways { layout=sfdp; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, color="#5F6368", fontsize=9]; bg_color="transparent";

} dot Caption: Potential degradation pathways for the target compound.

Experimental Design for Stability Assessment

A comprehensive stability study involves two key components: forced degradation (or stress testing) and a long-term stability study under intended storage conditions. The goal of forced degradation is to identify likely degradation products and establish a "stability-indicating" analytical method.[4][13]

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the active substance's concentration due to degradation.[5] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[14]

Protocol 1: HPLC Method Development

  • Column Selection: Start with a versatile reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase Screening:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile or Methanol

  • Gradient Elution: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and any potential degradants.

  • Detection: Use a Photo Diode Array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm) and determine the optimal wavelength for detection.

  • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good separation (resolution > 2) between the parent peak and all degradant peaks.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity—the ability to assess the analyte unequivocally in the presence of its degradation products.

Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated testing to generate degradation products.[4][15] The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method can detect and resolve the degradants.[13]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended ProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo test susceptibility to acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursTo test susceptibility to base-catalyzed degradation.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo evaluate sensitivity to oxidative stress.[13]
Thermal Solid state at 80°C for 72 hoursTo assess intrinsic thermal stability.
Photostability Solid state and in solution, exposed to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UV-A)To comply with ICH Q1B guidelines and assess light sensitivity.[12][16]

Samples should be taken at various time points and analyzed by the stability-indicating HPLC method. A control sample (unstressed) should be analyzed concurrently.

Long-Term Stability Study

This study evaluates the stability of the compound under the intended storage conditions.

Protocol 2: Room Temperature Stability Study

  • Storage Conditions: Store the compound in a controlled environment at 25°C ± 2°C and 60% ± 5% Relative Humidity (RH).

  • Packaging: Store the substance in an inert, well-sealed container, protected from light.

  • Testing Schedule: Analyze the sample at defined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, perform the following tests:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantify the amount of 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol using the validated stability-indicating HPLC method.

    • Degradation Products: Identify and quantify any degradation products formed.

Data Analysis and Interpretation

The data gathered from these studies will form a complete picture of the compound's stability.

  • Forced Degradation: The chromatograms will reveal the number of degradation products formed under each stress condition. Coupling the HPLC to a mass spectrometer (LC-MS) can help in the structural elucidation of these degradants.[17]

  • Long-Term Stability: The assay results over time can be plotted to determine the rate of degradation. This data is used to establish a re-test period or shelf-life for the compound.

dot graph Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, color="#5F6368", fontsize=9]; bg_color="transparent";

} dot Caption: Workflow for assessing thermodynamic stability.

Conclusion

The thermodynamic stability of 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol at room temperature is a multifaceted property that must be determined through rigorous, systematic experimentation. By understanding the molecule's inherent chemical characteristics, such as its tautomeric equilibrium and the reactivity of its functional groups, a targeted stability study can be designed. The execution of forced degradation studies is essential for developing a robust, stability-indicating analytical method and for identifying potential degradation products.[4][18] Subsequently, a long-term stability study under controlled room temperature conditions will provide the definitive data required to establish the compound's shelf-life and appropriate storage recommendations. This structured approach ensures compliance with scientific and regulatory standards, providing a high degree of confidence in the stability profile of 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol.

References

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Huynh-Ba, K. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.
  • Singh, S., & Junwal, M. (n.d.). Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs.
  • Wikipedia. 4-Pyridone.
  • Shinde, et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
  • Jubilant Ingrevia. (n.d.). 2-Chloropyridine Safety Data Sheet.
  • Wikipedia. 2-Chloropyridine.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. RSC Publishing.
  • Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet.
  • ACS Publications. (2024, January 10). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing.
  • ACS Publications. (2023, December 16). Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide.
  • BenchChem. (2025, December). A Comparative Guide to the Analytical Determination of Pyridine Compounds.
  • Q-Lab. (n.d.). Understanding ICH Photostability Testing.
  • Therapeutic Goods Administration (TGA). (2025, January 17). ICH Topic Q1B - Photostability testing of new active substances and medicinal products.
  • Chemistry Stack Exchange. (2019, December 26). Stability of 4-pyridone vs 4-pyridinol.
  • PubChem. (n.d.). 3-Chloropyridine. CID 12287.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • BINDER GmbH. (2025, April 10). In the right light: What ICH photostability tests are all about.
  • PubChem. (n.d.). 4-Chloropyridine. CID 12288.
  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.
  • BenchChem. (n.d.). Keto-enol tautomerism issues in pyridin-4-ol derivative synthesis.
  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • ACS Publications. (2013, March 29). Ir(I)-Catalyzed Synthesis of N-Substituted Pyridones from 2-Alkoxypyridines via C–O Bond Cleavage. Organic Letters.
  • PubMed. (2020, October 30). Formation of 3-hydroxypyridines by lipid oxidation products in the presence of ammonia and ammonia-producing compounds.
  • PMC. (n.d.). A 2-Hydroxypyridine Catabolism Pathway in Rhodococcus rhodochrous Strain PY11.
  • PMC. (n.d.). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase.
  • Chemistry Stack Exchange. (2017, April 4). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide.
  • Brycki, B. (n.d.). Kinetics and mechanism of acid hydrolysis of 2‐carboethoxypyridine N‐oxides. Journal of Physical Organic Chemistry.
  • PMC. (n.d.). Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators.
  • PubMed. (2005, August 15). Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation.
  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Pyridine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • YouTube. (2022, December 25). Preparation of Pyridines, Part 7: By Amination and Hydroxylation.
  • ResearchGate. (n.d.). Degradation of Pyridines in the Environment.
  • OSHA. (n.d.). Pyridine Method number: PV2295.
  • ACS Publications. (2012, February 21). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
  • PMC. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
  • ResearchGate. (2023, August 7). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML.
  • Dalton Transactions. (2016, February 23). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H .... RSC Publishing.
  • Semantic Scholar. (2016, November 14). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisi.
  • ChemicalBook. (2026, January 13). 4-Hydroxypyridine.
  • ResearchGate. (n.d.). Crystal Structure and Thermodynamic Stability of the [Hg(Pyridine) 4 (NO 3 ) 2 ] · 2(Pyridine) Inclusion Compound.

Sources

Protocols & Analytical Methods

Method

Application Note: Dissolution and Formulation Protocols for 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Physicochemical Profiling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Physicochemical Profiling

3-Chloro-2-(cyclohexyloxy)pyridin-4-OL is a highly substituted, lipophilic small molecule. The presence of the bulky cyclohexyloxy ether ring and the electron-withdrawing chlorine atom on the pyridin-4-ol core significantly increases its hydrophobicity (LogP) while reducing its aqueous solubility.

When preparing this compound for biological evaluation, direct dissolution in aqueous buffers (like PBS or cell culture media) will inevitably lead to rapid precipitation, crystal formation, and assay failure. To ensure reproducible in vitro and in vivo data, the compound must first be solubilized in a polar aprotic solvent to disrupt its crystal lattice, followed by a carefully staged sequence of co-solvents and surfactants to maintain a stable microemulsion in aqueous environments [1].

Quantitative Physicochemical Data

To calculate accurate molarities for your assays, utilize the compound's fundamental chemical properties summarized below.

PropertyValueImplication for Formulation
Chemical Formula C₁₁H₁₄ClNO₂Halogenated lipophilic core requires organic solvents.
Molecular Weight 227.69 g/mol 10 mM stock requires 2.28 mg per 1 mL of solvent.
Hydrogen Bond Donors 1 (-OH)Capable of weak H-bonding; aids in DMSO solvation.
Hydrogen Bond Acceptors 2 (N, O)Interacts well with PEG-based co-solvents.
Primary Solvent Anhydrous DMSOEssential for primary master stock preparation.

Solvent Selection Rationale (Causality & Mechanism)

Successful formulation is not just about mixing liquids; it is about managing the thermodynamic solubility limits of the compound.

  • Dimethyl Sulfoxide (DMSO): Acts as the primary vehicle. Its highly polar, aprotic nature effectively solvates the lipophilic cyclohexyloxy ring while hydrogen-bonding with the pyridinol hydroxyl group [2].

  • Polyethylene Glycol 300/400 (PEG300): Acts as a co-solvent. When transitioning from 100% DMSO to an aqueous environment, PEG300 creates a localized hydrophobic pocket that prevents the compound from immediately crashing out of solution [3].

  • Tween-80 (Polysorbate 80): A non-ionic surfactant. It reduces the interfacial tension between the hydrophobic drug-PEG complexes and the aqueous phase, forming stable micelles for in vivo delivery [3].

Experimental Workflows & Protocols

Protocol A: Preparation of 10 mM Master Stock (In Vitro Assays)

For cell-based assays, enzymatic assays, and high-throughput screening.

Causality Note: Water absorbed from the atmosphere will degrade the solvation power of DMSO. Always use anhydrous, sterile-filtered DMSO and allow the compound vial to reach room temperature before opening to prevent condensation.

  • Calculate Mass: To prepare 1 mL of a 10 mM stock, weigh exactly 2.28 mg of 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL powder.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the vial.

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Store: Divide the master stock into 20–50 µL aliquots in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C (short-term) or -80°C (long-term) [2].

  • Aqueous Dilution: On the day of the experiment, dilute the stock directly into pre-warmed cell culture media. Critical: Ensure the final DMSO concentration in the assay does not exceed 0.1% – 0.5% to prevent solvent-induced cellular toxicity.

Protocol B: Preparation of In Vivo Formulation (Animal Dosing)

For oral gavage (PO) or intraperitoneal (IP) injections in rodent models.

Standard Vehicle: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline/ddH₂O.

Causality Note: The order of addition is the most critical factor in this protocol. Adding the aqueous phase before the surfactants will cause irreversible precipitation. The solution must be visually verified as clear before proceeding to the next step [3].

  • Prepare a High-Concentration Stock: Dissolve the required mass of the compound in 100% DMSO to create a "Master Liquid" (e.g., 20 mg/mL).

  • Add DMSO Stock (5%): Pipette 50 µL of the DMSO Master Liquid into a sterile glass vial.

  • Add Co-solvent (40%): Add 400 µL of PEG300. Vortex thoroughly until the solution is completely clear and homogenous.

  • Add Surfactant (5%): Add 50 µL of Tween-80. Vortex vigorously. The mixture will become slightly viscous but must remain completely transparent.

  • Add Aqueous Phase (50%): Add 500 µL of sterile Saline (0.9% NaCl) or ddH₂O dropwise while continuously vortexing or stirring.

  • Final Verification: The final 1 mL solution should be a clear, homogenous microemulsion ready for immediate dosing.

Formulation Decision Tree

The following diagram illustrates the logical progression from raw powder to assay-ready solutions, highlighting the critical divergence between in vitro and in vivo preparation paths.

FormulationWorkflow Powder 3-Chloro-2-(cyclohexyloxy) pyridin-4-OL Powder MasterStock 100% DMSO Master Stock (e.g., 10 mM or 20 mg/mL) Powder->MasterStock Dissolve in Anhydrous DMSO (Vortex / Sonicate) InVitro In Vitro Assays (Cell Culture / Biochemical) MasterStock->InVitro Aqueous Dilution InVivo In Vivo Assays (Animal Dosing Models) MasterStock->InVivo Sequential Co-solvent Formulation Dilution1 Direct Dilution in Media (Final DMSO ≤ 0.5%) InVitro->Dilution1 Step1 1. Add 40% PEG300 (Vortex until clear) InVivo->Step1 Critical: Order of Addition Step2 2. Add 5% Tween-80 (Vortex until clear) Step1->Step2 Must remain clear Step3 3. Add 50% Saline (Add dropwise) Step2->Step3 Prevent precipitation FinalInVivo Clear Microemulsion Ready for Dosing Step3->FinalInVivo

Workflow for the dissolution and formulation of highly lipophilic small molecules for biological assays.

Troubleshooting & Best Practices

  • Precipitation upon Aqueous Dilution: If the compound crashes out during Step 5 of the in vivo protocol, the thermodynamic solubility limit of the vehicle has been exceeded. You must restart the process using a lower concentration Master Stock, or increase the ratio of PEG300/Tween-80 (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) [3].

  • Heating: Gentle heating (up to 45°C) can be applied during the PEG300 and Tween-80 addition steps to reduce viscosity and aid in micelle formation. Allow the solution to return to room temperature before adding the aqueous phase.

  • Stability: Formulated in vivo solutions containing water and ester-based surfactants (Tween-80) are prone to hydrolysis and microbial growth. Prepare these formulations fresh on the day of dosing.

References

Application

Application Notes and Protocols: 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol as a Precursor in Heterocyclic Organic Synthesis

Abstract Substituted pyridin-4-ol (or 4-pyridone) scaffolds are foundational components in medicinal chemistry and materials science, prized for their unique electronic properties and diverse biological activities. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Substituted pyridin-4-ol (or 4-pyridone) scaffolds are foundational components in medicinal chemistry and materials science, prized for their unique electronic properties and diverse biological activities. This document provides a detailed technical guide on the synthesis and application of 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol, a highly functionalized and versatile precursor for the construction of complex fused heterocyclic systems. We present a robust synthetic pathway to the title compound, followed by detailed protocols for its strategic elaboration into high-value chemical entities, such as pyridopyrimidines. The causality behind experimental choices, safety considerations, and mechanistic insights are discussed to empower researchers in drug development and synthetic organic chemistry.

Introduction: The Strategic Value of Polysubstituted Pyridones

The pyridine ring is a privileged heterocycle, present in a vast array of FDA-approved drugs and biologically active compounds.[1] Its electron-deficient nature, arising from the electronegative nitrogen atom, dictates its reactivity, making it prone to nucleophilic substitution, particularly at the 2- and 4-positions.[2] The pyridin-4-ol tautomer, commonly known as a 4-pyridone, introduces a crucial point of functionality. The title compound, 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol, is a testament to strategic molecular design, incorporating three distinct functional handles on a single pyridine core:

  • 2-Cyclohexyloxy Group: A bulky, lipophilic group that can influence solubility, modulate biological activity through steric interactions, and enhance metabolic stability.

  • 3-Chloro Group: A versatile handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or amino substituents.

  • 4-Hydroxyl Group (Pyridone Tautomer): This group can be readily converted into a more reactive leaving group, such as a chloro or triflate group, unlocking the 4-position for further nucleophilic substitution or annulation reactions.

This unique combination of functionalities makes 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol an ideal starting material for building complex, three-dimensional heterocyclic architectures, most notably fused ring systems like pyridopyrimidines, which are known to exhibit a wide range of therapeutic activities, including roles as kinase inhibitors and anticancer agents.[3][4][5]

Synthesis of the Precursor: 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol

The synthesis of the title compound is not widely reported and thus requires a multi-step approach from commercially available starting materials. A logical and efficient pathway begins with 2,3-dichloropyridine, proceeding through activation and regioselective functionalization.

SynthesisWorkflow start 2,3-Dichloropyridine step1 2,3-Dichloropyridine N-oxide start->step1 m-CPBA, DCM step2 2,3-Dichloro-4-nitropyridine N-oxide step1->step2 H₂SO₄, HNO₃ step3 2,3-Dichloro-4-hydroxypyridine step2->step3 PCl₃ or H₂/Pd-C final_product 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol step3->final_product Cyclohexanol, NaH, THF

Caption: Proposed synthetic workflow for 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol.

Protocol 2.1: Synthesis of 2,3-Dichloro-4-hydroxypyridine

This protocol outlines the synthesis of the key intermediate from 2,3-dichloropyridine.

Scientific Rationale: Direct hydroxylation of 2,3-dichloropyridine at the 4-position is challenging. A more reliable strategy involves N-oxidation to increase the ring's susceptibility to electrophilic nitration at the C4 position, which is electronically activated. Subsequent reduction of the nitro group and deoxygenation of the N-oxide yields the desired 4-hydroxypyridine intermediate.

Step-by-Step Methodology:

  • N-Oxidation: Dissolve 2,3-dichloropyridine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 16 hours. Monitor by TLC. Upon completion, quench the reaction with a 10% aqueous solution of sodium sulfite, followed by saturated sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2,3-dichloropyridine N-oxide.

  • Nitration: To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid (4:1 v/v), slowly add the crude 2,3-dichloropyridine N-oxide (1.0 eq). Stir the mixture at 60-70 °C for 4-6 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated NaOH solution to pH 7-8. The precipitated solid, 2,3-dichloro-4-nitropyridine N-oxide, is filtered, washed with cold water, and dried.

  • Reduction/Deoxygenation: Suspend the 2,3-dichloro-4-nitropyridine N-oxide (1.0 eq) in a suitable solvent like ethanol. Add a catalyst such as Palladium on carbon (10 mol%). Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) until the starting material is consumed. Alternatively, a chemical reductant like PCl₃ in chloroform can be used to simultaneously reduce the nitro group and deoxygenate the N-oxide. After the reaction, filter the catalyst (if used) and concentrate the solvent. Purify the residue by column chromatography to obtain 2,3-dichloro-4-hydroxypyridine.

Protocol 2.2: Synthesis of 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol

Scientific Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C2 position is more activated towards nucleophilic attack than the C3 chlorine due to the stronger electron-withdrawing inductive effect of the adjacent ring nitrogen. Sodium hydride (NaH) is used as a strong base to deprotonate cyclohexanol, forming the more nucleophilic sodium cyclohexoxide.

Step-by-Step Methodology:

  • Preparation of Nucleophile: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Carefully add cyclohexanol (1.1 eq) dropwise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Substitution Reaction: Dissolve 2,3-dichloro-4-hydroxypyridine (1.0 eq) in anhydrous THF and add it dropwise to the prepared sodium cyclohexoxide solution at 0 °C.

  • Reaction Workup: Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours, monitoring progress by TLC. After cooling, quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is purified by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol as a solid.

Compound Starting Material Reagents Typical Yield Physical State
2,3-Dichloro-4-hydroxypyridine2,3-Dichloropyridine1. m-CPBA; 2. H₂SO₄/HNO₃; 3. H₂/Pd-C40-50% (over 3 steps)Off-white solid
3-Chloro-2-(cyclohexyloxy)pyridin-4-ol2,3-Dichloro-4-hydroxypyridineCyclohexanol, NaH, THF65-75%White to pale yellow solid
Table 1: Summary of synthetic steps and expected outcomes.

Applications in Fused Heterocycle Synthesis

The true utility of 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol lies in its capacity to serve as a scaffold for annulation reactions, particularly for the synthesis of pyridopyrimidines. A common strategy involves converting the 4-hydroxyl group into a leaving group and then performing a sequence of substitution and cyclization reactions.

Key Transformation: Synthesis of 4,5-Dichloro-6-(cyclohexyloxy)nicotinaldehyde

A pivotal step towards many fused systems is the conversion of the pyridone into a more versatile intermediate. This involves chlorination of the 4-position and subsequent introduction of an aldehyde at the 3-position via lithiation and formylation, after protecting the 3-position with a directed metalation group or by halogen-metal exchange. A more direct, albeit advanced, approach could involve Vilsmeier-Haack formylation if the substrate is sufficiently activated. For our purposes, we will focus on a foundational annulation pathway starting from the precursor.

Protocol 3.1: Synthesis of a Pyrido[4,3-d]pyrimidine Derivative

This protocol demonstrates the construction of the pyridopyrimidine core, a scaffold of significant interest in drug discovery.[3]

Caption: Reaction pathway for the synthesis of a pyridopyrimidine scaffold.

Scientific Rationale:

  • Activation of C4: The 4-hydroxyl group is a poor leaving group. Converting it to a triflate (trifluoromethanesulfonate) using triflic anhydride (Tf₂O) transforms it into an excellent leaving group, activating the C4 position for subsequent reactions.

  • Introduction of Nitrogen at C3: The 3-chloro group is displaced by an amino group. A robust method for this is the Buchwald-Hartwig amination, which uses a palladium catalyst and a suitable ligand to couple an amine source (like benzophenone imine, which serves as an ammonia equivalent) to the aryl chloride.[6]

  • Cyclization/Annulation: The resulting 3-amino-4-substituted pyridine contains the necessary functionality for cyclization. Heating with formic acid serves as a one-carbon source, which first forms a formamide with the amino group, followed by intramolecular cyclization and dehydration to form the fused pyrimidine ring.

Step-by-Step Methodology:

  • Triflation (Activation of C4): Dissolve 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol (1.0 eq) in anhydrous DCM and cool to -10 °C. Add pyridine (1.5 eq) followed by the dropwise addition of triflic anhydride (1.2 eq). Stir at this temperature for 1 hour, then allow to warm to room temperature for 2 hours. Quench with ice-water, separate the layers, and extract the aqueous phase with DCM. Combine organic layers, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield 3-chloro-2-(cyclohexyloxy)-4-(triflyloxy)pyridine.

  • Amination (Introduction of N at C3): To a solution of the triflate intermediate (1.0 eq) in toluene, add benzophenone imine (1.3 eq), sodium tert-butoxide (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%). Degas the mixture and heat to 80-100 °C for 12-24 hours. After cooling, dilute with ethyl acetate and filter through celite. Concentrate the filtrate and treat with 2M HCl to hydrolyze the imine, affording the crude 3-amino intermediate. Neutralize and extract to isolate the product.

  • Annulation (Ring Formation): Take the crude 3-amino-2-(cyclohexyloxy)-4-substituted pyridine and heat in formic acid at reflux for 6-12 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice-water. Neutralize with a base (e.g., NaHCO₃) and extract the product with a suitable solvent like ethyl acetate or chloroform. Dry the organic phase, concentrate, and purify the final pyridopyrimidine product by recrystallization or column chromatography.

Reaction Stage Key Reagents Purpose Potential Challenges
TriflationTriflic Anhydride, PyridineActivate the 4-position by creating a good leaving group.Moisture sensitivity; triflic acid byproduct.
Buchwald-Hartwig AminationPd₂(dba)₃, Ligand, Base, Amine SourceC-N bond formation at the 3-position.Catalyst deactivation; optimization of ligand and base may be required.
AnnulationFormic AcidProvides the final carbon for the pyrimidine ring and drives cyclization.High temperatures required; potential for side reactions.
Table 2: Analysis of the pyridopyrimidine synthesis protocol.

Conclusion and Future Perspectives

3-Chloro-2-(cyclohexyloxy)pyridin-4-ol is a strategically designed precursor that offers multiple avenues for the synthesis of complex heterocyclic compounds. Its orthogonal reactive sites—the activatable 4-hydroxyl, the cross-coupling-ready 3-chloro, and the modulating 2-cyclohexyloxy groups—provide chemists with a powerful tool for building molecular diversity. The protocols detailed herein for the synthesis of the precursor and its subsequent conversion to a pyridopyrimidine scaffold serve as a validated starting point for researchers. Future work can explore leveraging the 3-chloro position for various metal-catalyzed cross-coupling reactions prior to or after annulation, further expanding the chemical space accessible from this versatile intermediate.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC.
  • 3-chloro-4-methylpyridin-2-ol. EvitaChem.
  • Application Notes and Protocols: The Role of 2,3-Dichloropyridine in Pharmaceutical Intermediate Synthesis. Benchchem.
  • α-CARBOLINE. Organic Syntheses.
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. ResearchGate.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences.
  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Long-Term Storage and Degradation Prevention of 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL

Introduction: 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL is a substituted pyridine derivative utilized in various research and development applications. The chemical integrity of this compound is paramount for reproducible a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL is a substituted pyridine derivative utilized in various research and development applications. The chemical integrity of this compound is paramount for reproducible and reliable experimental outcomes. This guide provides an in-depth technical framework for its long-term storage, offering troubleshooting advice and validated protocols to mitigate degradation. By understanding the underlying chemical principles of its stability, researchers can ensure the compound's purity and potency over time.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL?

For optimal long-term stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. To further minimize degradation from atmospheric oxygen and moisture, storage under an inert gas atmosphere (e.g., argon or nitrogen) is strongly recommended.[1]

Q2: My solid compound has developed a yellowish or brownish tint upon storage. What does this signify?

A change in color is a common visual indicator of chemical degradation. This is often due to minor levels of oxidation or photodegradation, which can generate chromophoric impurities. While a slight color change may not always indicate a significant loss of purity, it warrants an analytical investigation to confirm the compound's integrity before use.

Q3: How can I verify the purity of my stored 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL?

The most reliable method for assessing purity is High-Performance Liquid Chromatography (HPLC) with a UV detector.[2] This technique can separate the parent compound from potential degradation products, allowing for accurate quantification of its purity. For a detailed procedure, refer to Protocol 2 in this guide.

Q4: What are the primary environmental factors that cause the degradation of this compound?

The key factors that can induce degradation are:

  • Atmospheric Oxygen: The electron-rich pyridine ring system can be susceptible to oxidation.

  • Moisture (Water): The presence of water can lead to hydrolysis, particularly of the chloro-substituent.

  • Elevated Temperatures: Heat accelerates the rate of all chemical reactions, including degradation pathways.[1]

  • Light (UV/Visible): Exposure to light, especially UV radiation, can provide the energy to initiate photodegradation reactions.[3]

Q5: Is it absolutely necessary to store the compound under an inert atmosphere?

While not always mandatory for short-term storage, it is a critical best practice for long-term stability (>6 months). An inert atmosphere displaces oxygen and moisture, directly mitigating the risks of oxidative and hydrolytic degradation.[1] For applications requiring the highest level of purity and reproducibility, this step is essential.

Part 2: Troubleshooting Guide for Common Issues

This section addresses specific problems that users may encounter and provides a logical workflow for resolution.

Issue 1: Visual Changes in the Compound (Discoloration, Clumping)
  • Potential Causes:

    • Oxidation: Reaction with atmospheric oxygen, often catalyzed by light or trace metals.

    • Hydrolysis: The compound has absorbed moisture from the atmosphere, leading to clumping and potential hydrolytic degradation.

    • Photodegradation: The container is not sufficiently light-resistant, or the compound was exposed to light during handling.[3]

  • Recommended Actions:

    • Do not use in critical experiments until purity is confirmed.

    • Perform a purity analysis using the HPLC method outlined in Protocol 2 .

    • Compare the results to the Certificate of Analysis (CoA) of a new, unopened lot if available.

    • If purity is compromised, a new vial of the compound should be procured.

    • Review your storage and handling procedures to ensure they align with the recommendations in this guide.

Issue 2: Inconsistent Experimental Results or Observed Loss of Potency
  • Potential Causes:

    • Significant Degradation: The molar concentration of the active compound has decreased due to the formation of various degradation products.

    • Presence of Inhibitory Impurities: A degradation product may be interfering with the experimental assay.

  • Recommended Actions:

    • Quarantine the Lot: Immediately stop using the suspected lot of the compound to prevent further failed experiments.

    • Conduct Quantitative Analysis: Use HPLC against a recently purchased, certified reference standard to determine the precise concentration of the active compound in your sample.

    • Analyze for Impurities: Utilize HPLC-MS or GC-MS to identify the structure of major degradation products, which can provide insight into the degradation pathway and potential assay interference.[2]

Workflow for Investigating a Stored Compound

The following diagram illustrates a logical workflow for troubleshooting issues with a stored sample.

Troubleshooting Workflow Start Stored Compound Suspected of Degradation Visual Visual Inspection (Color, Clumping) Start->Visual Inconsistent Inconsistent Experimental Results Observed Start->Inconsistent Action_Purity Perform Purity Analysis (See Protocol 2) Visual->Action_Purity  Change  Observed Result_OK Purity Acceptable: Proceed with Caution Visual->Result_OK  No Change Compare Compare Purity to CoA or Reference Standard Action_Purity->Compare Compare->Result_OK  Within Spec Result_Bad Purity Unacceptable: Procure New Lot Compare->Result_Bad  Out of Spec Inconsistent->Action_Purity

Caption: A decision-making workflow for assessing the integrity of stored 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL.

Part 3: In-Depth Technical Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol ensures the compound is stored under optimal conditions to maximize its shelf life.

  • Preparation: Work in a low-humidity environment, such as a glove box or a fume hood with a dry nitrogen stream.

  • Aliquotting: If the compound is in a large container, it is best practice to aliquot it into smaller, single-use vials. This prevents repeated exposure of the entire stock to the atmosphere.

  • Inert Gas Purge: For each vial, gently flush the headspace with a stream of dry argon or nitrogen for 15-30 seconds to displace air and moisture.[1]

  • Sealing: Immediately and tightly cap the vial. For maximum protection, use vials with PTFE-lined caps. Parafilm can be wrapped around the cap-vial interface as an additional barrier.

  • Light Protection: Place the sealed vials inside an amber or opaque secondary container.

  • Refrigeration: Store the secondary container in a refrigerator at 2-8°C. Ensure the storage area is clean and free from incompatible materials like strong oxidizing agents or acids.[4]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This method is adapted from established protocols for structurally similar compounds and is designed for purity analysis.[2]

  • Instrumentation: HPLC system with a UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm (or determine λmax experimentally).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of Acetonitrile:Water (1:1) to create a 0.5 mg/mL stock. Dilute as necessary.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.

  • Purity Calculation: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Part 4: Understanding the Science of Degradation

The structure of 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL contains several functional groups susceptible to degradation. Understanding these potential pathways is key to effective prevention.

  • Hydrolytic Dechlorination: This is a common degradation pathway for chloro-pyridinol compounds.[5][6] The chlorine atom can be displaced by a hydroxyl group in the presence of water, forming a diol species. This reaction is often accelerated by heat and non-neutral pH.

  • Oxidation: The pyridine ring, particularly with an electron-donating hydroxyl group, can be susceptible to oxidation. This can lead to the formation of N-oxides or ring-opened products, which are often colored.

  • Photodegradation: Aromatic and heterocyclic rings can absorb UV light, leading to the formation of reactive excited states. This can initiate radical reactions, resulting in complex mixtures of degradation products.

The diagram below illustrates these potential degradation routes.

Degradation Pathways cluster_main 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL cluster_products Potential Degradation Products Parent [Parent Compound] Hydrolysis [Hydroxylated Byproduct] Parent->Hydrolysis H₂O (Hydrolysis) Oxidation [N-Oxide or Ring-Opened Products] Parent->Oxidation O₂ (Oxidation) Photo [Complex Mixture of Radicals/Dimers] Parent->Photo hν (UV Light) (Photodegradation)

Caption: Potential degradation pathways for 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL.

Part 5: Summary Data Tables

Table 1: Recommended Storage Conditions Summary
ParameterRecommended ConditionRationale
Temperature 2–8°CSlows reaction kinetics of degradation pathways.[1]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation and hydrolysis.
Light Protect from Light (Amber Vial)Prevents photodegradation.[3]
Moisture Tightly Sealed ContainerPrevents water absorption and hydrolysis.[4]
Purity Check Every 12 months (or as needed)Ensures long-term integrity and reliability.
Table 2: Comparison of Recommended Analytical Methods for Quality Control
TechniquePurposeAdvantagesLimitations
HPLC-UV Purity determination and quantification.[2]Robust, reproducible, excellent for quantitative analysis.May not identify unknown impurities.
LC-MS Impurity identification.[7]Provides mass information for structural elucidation of unknowns.More complex, may have different response factors.
GC-MS Analysis of volatile impurities.[2]High sensitivity for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds.

References

  • Tokyo Chemical Industry Co., Ltd. (2026, February 19). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Benchchem. (n.d.). Safe handling and storage procedures for 2-chloro-3-methylpyridine.
  • ChemScene. (2026, January 5). Safety Data Sheet.
  • Kao Chemicals. (2021, January 6). Material Safety Data Sheet.
  • Fisher Scientific. (2024, July 19). Safety Data Sheet: 3-Chloropyridine.
  • Enamine. (n.d.). Safety Data Sheet.
  • Loba Chemie. (2016, June 8). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS.
  • Sigma-Aldrich. (n.d.). 2-Chloropyridine 99.
  • Jubilant Ingrevia. (n.d.). 2-Chloropyridine Safety Data Sheet.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of 3-Chloro-2-pyrazinamine.
  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from Ministry of the Environment, Japan website.
  • Kaschabek, S. R., et al. (2002). Convergence of degradation pathways for aromatic and chloroaromatic compounds. ResearchGate. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • Sigma-Aldrich. (n.d.). 3-chloro-2-(cyclopentyloxy)pyridin-4-ol.
  • Li, D., et al. (2013). Biodegradation of chlorpyrifos and 3,5,6-trichloro-2-pyridinol by Cupriavidus sp. DT-1. PubMed. Retrieved from [Link]

  • Yue, C., et al. (2023). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biodegradation of 3,5,6-trichloro-2-pyridinol by Cupriavidus sp. DT-1 in liquid and soil enviroments.
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods.
  • Agilent Technologies. (n.d.). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS.
  • Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS ONE. Retrieved from [Link]

Sources

Optimization

Resolving common impurities in 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL batch synthesis

Welcome to the process chemistry support portal. This guide is designed for researchers and drug development professionals scaling up the synthesis of 3-chloro-2-(cyclohexyloxy)pyridin-4-ol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the process chemistry support portal. This guide is designed for researchers and drug development professionals scaling up the synthesis of 3-chloro-2-(cyclohexyloxy)pyridin-4-ol. Below, you will find mechanistic troubleshooting guides, self-validating standard operating procedures (SOPs), and quantitative impurity profiles to ensure high-fidelity batch execution.

I. Mechanistic Overview & Reaction Workflow

The synthesis relies on a two-step sequence starting from 2,3,4-trichloropyridine: a regioselective nucleophilic aromatic substitution (SNAr) with cyclohexanol, followed by an alkaline hydrolysis of the C-4 chloride. Divergence from strict kinetic and stoichiometric controls leads to three primary impurities: C-4 regioisomers, over-alkylated byproducts, and unreacted intermediates.

SynthesisWorkflow SM 2,3,4-Trichloropyridine (Starting Material) SNAr Regioselective SNAr (Kinetic Control) SM->SNAr Reagents Cyclohexanol, NaH Solvent: THF, 0°C Reagents->SNAr Int_Major 3,4-Dichloro-2-(cyclohexyloxy)pyridine (Major Intermediate) SNAr->Int_Major C-2 Attack Int_Minor 2,3-Dichloro-4-(cyclohexyloxy)pyridine (C-4 Regioisomer) SNAr->Int_Minor C-4 Attack Imp_Over 3-Chloro-2,4-bis(cyclohexyloxy)pyridine (Over-alkylation) SNAr->Imp_Over Excess Alkoxide Hydrolysis Alkaline Hydrolysis (NaOH, DMSO, 80°C) Int_Major->Hydrolysis Target 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol (Target API Intermediate) Hydrolysis->Target C-4 Hydrolysis

Synthesis workflow and primary impurity divergence pathways.

II. Diagnostic FAQs: Resolving Common Impurities

Q: Why is my first SNAr step yielding up to 15% of the C-4 regioisomer (2,3-dichloro-4-(cyclohexyloxy)pyridine) instead of the desired C-2 product? A: The regioselectivity of SNAr on polyhalopyridines is governed by the energy gap between competing transition states. Generally, SNAr on 2,4-dichloropyridines heavily favors C-4 substitution due to the superior electronic stabilization of the Meisenheimer intermediate by the para-nitrogen[1]. However, alkoxide nucleophiles can exhibit anomalous C-2 selectivity. Quantum mechanical analyses of similar halopyrimidine systems reveal that while the LUMO is often centered at C-4, the LUMO+1 is centered at C-2, and hydrogen-bonding or coordination effects can lower the C-2 transition state energy significantly below that of C-4[2][3]. Causality & Solution: The C-2 preference is strictly kinetically driven. If your reaction is yielding C-4 adducts, your temperature is likely too high, pushing the reaction toward thermodynamic control. Lower the reaction temperature to 0°C and use a less coordinating solvent like THF instead of DMF to preserve the kinetic transition state.

Q: How do we suppress the formation of the 3-chloro-2,4-bis(cyclohexyloxy)pyridine over-alkylation impurity? A: Over-alkylation occurs when the intermediate 3,4-dichloro-2-(cyclohexyloxy)pyridine reacts with a local excess of the cyclohexanolate nucleophile. Although the first substitution deactivates the pyridine ring slightly, the C-4 chlorine remains highly electrophilic. Causality & Solution: Standard batch addition (adding base to a mixture of electrophile and nucleophile) creates transient local excesses of the alkoxide. Implement a strict reverse-addition protocol. Pre-form the sodium cyclohexanolate and add it dropwise to a chilled solution of 2,3,4-trichloropyridine. This ensures the electrophile is always in stoichiometric excess in the bulk medium.

Q: The C-4 hydrolysis step is stalling at 70% conversion, leading to thermal degradation when we increase the heat. How can we drive this to completion? A: The C-4 chlorine is sterically hindered by the adjacent C-3 chlorine and the bulky C-2 cyclohexyloxy group. Standard aqueous NaOH relies on the hydrated hydroxide ion, which is a poor nucleophile due to its tight solvation shell. Causality & Solution: Transition to anhydrous powdered NaOH in reagent-grade dimethyl sulfoxide (DMSO)[4]. DMSO completely desolvates the hydroxide ion, dramatically increasing its nucleophilicity. This allows the hydrolysis to reach completion at 80°C overnight without requiring the >120°C temperatures that drive thermal dehalogenation and degradation.

III. Quantitative Impurity Profiling

To ensure batch-to-batch reproducibility, monitor the following critical impurities against these validated acceptance criteria.

Impurity NameStructural OriginCausality / MechanismControl StrategyHPLC Limit (Area %)
Regioisomer A 2,3-Dichloro-4-(cyclohexyloxy)pyridineNon-selective SNAr at C-4Strict kinetic control (0°C), THF solvent< 0.5%
Over-alkylated 3-Chloro-2,4-bis(cyclohexyloxy)pyridineExcess alkoxideReverse addition, strict 1.05 eq stoichiometry< 0.1%
Des-chloro 2-(Cyclohexyloxy)pyridin-4-olThermal dehalogenationDesolvated hydroxide (DMSO), max temp 80°C< 0.1%
Residual SM 2,3,4-TrichloropyridineIncomplete SNArSelf-validating IPC feedback loop< 0.2%

IV. Self-Validating Experimental Protocols

The following methodologies incorporate In-Process Control (IPC) feedback loops. Do not proceed to the next step unless the IPC pass conditions are explicitly met.

Phase 1: Regioselective SNAr (Kinetic Control)
  • Electrophile Preparation: Dissolve 2,3,4-trichloropyridine (1.0 eq) in anhydrous THF (10 vol) and chill to 0°C under a nitrogen atmosphere.

  • Nucleophile Generation: In a separate vessel, react cyclohexanol (1.05 eq) with NaH (1.05 eq, 60% dispersion in mineral oil) in THF (5 vol) until H2 evolution ceases (approx. 30 mins).

  • Reverse Addition: Add the pre-formed alkoxide solution dropwise to the electrophile over 2 hours, maintaining the internal reaction temperature ≤ 2°C.

  • Self-Validating IPC 1: Stir for 1 hour post-addition. Pull a 50 µL sample, quench in H2O/MeCN, and analyze via HPLC.

    • Pass Condition: Unreacted starting material < 1.0%. Proceed to workup.

    • Fail Condition: If SM > 1.0%, add 0.02 eq of pre-formed alkoxide, stir for 30 mins, and re-test. Do not quench until the pass condition is met.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo to yield the intermediate.

Phase 2: Desolvated Alkaline Hydrolysis
  • Preparation: Dissolve the crude 3,4-dichloro-2-(cyclohexyloxy)pyridine intermediate in reagent-grade DMSO (10 vol).

  • Activation: Add finely powdered NaOH (3.0 eq) in one rapid portion[4].

  • Heating: Heat the suspension to an internal temperature of 80°C for 16 hours.

  • Self-Validating IPC 2: Pull a 50 µL sample, dilute in H2O/MeOH, and analyze via HPLC.

    • Pass Condition: Intermediate < 0.5%. Proceed to isolation.

    • Fail Condition: If Intermediate > 0.5%, add 0.5 eq powdered NaOH and stir for 4 additional hours at 80°C.

  • Isolation: Cool the mixture to room temperature, dilute with water (30 vol), and slowly acidify to pH 4 using 2M HCl. The target 3-chloro-2-(cyclohexyloxy)pyridin-4-ol will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

V. References

Sources

Troubleshooting

Overcoming crystallization and precipitation issues with 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL

Technical Support Center: 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL A Foreword from Your Application Scientist: Welcome to the technical support guide for 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL. My objective is to provide y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL

A Foreword from Your Application Scientist:

Welcome to the technical support guide for 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL. My objective is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome challenges with crystallization and precipitation. The information for this specific molecule is not widely published; therefore, this guide is built upon a structural analysis of the compound and established principles of crystallization science for active pharmaceutical ingredients (APIs). The pyridin-4-ol core, combined with a bulky, non-polar cyclohexyloxy group and a chloro-substituent, presents a unique combination of properties that can make its handling non-trivial. This guide is designed to be a living document, and we encourage you to use these principles as a starting point for your own process development.

Part 1: Frequently Asked Questions (FAQs)

Q1: My 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL crashed out of solution unexpectedly during my reaction workup. What are the likely causes?

A1: Unexpected precipitation, or "crashing out," is typically a result of rapid and uncontrolled supersaturation. For a molecule like 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL, this can be triggered by several factors:

  • Solvent Polarity Shift: The compound has both a polar pyridin-4-ol head and a non-polar cyclohexyloxy tail. If you perform an extraction and rapidly switch to a non-polar "anti-solvent" (like heptane or hexane), the compound's solubility limit can be drastically exceeded, causing it to precipitate before it has a chance to form an ordered crystal lattice.[1][2]

  • Temperature Change: Many organic compounds are significantly more soluble in warm solvents. If a saturated or near-saturated solution is cooled too quickly, the solubility drops rapidly, leading to uncontrolled precipitation.[2]

  • pH Fluctuation: The pyridin-4-ol moiety is weakly basic.[3][4] If the pH of your aqueous phase shifts to a point where the compound is neutralized from its more soluble salt form, it can precipitate. A pH-solubility profile is a critical tool for understanding this behavior.[3]

Q2: I've isolated my compound, but it's an oil or a sticky solid, not a crystalline powder. Why is this happening and how can I fix it?

A2: This is a common issue, especially with molecules that have flexible side chains like the cyclohexyloxy group. Oiling out or forming an amorphous solid instead of crystals is often due to:

  • High Supersaturation: As with crashing out, generating supersaturation too quickly favors nucleation of disordered states over the slower, more ordered process of crystal growth.

  • Impurities: Residual solvents or reaction byproducts can inhibit the crystal lattice formation, acting as "crystal poisons."[5] A purity check (e.g., by HPLC, NMR) is recommended.

  • Low Glass Transition Temperature (Tg): The compound may have a low Tg, meaning it exists in a glassy or rubbery state at your working temperature.

  • Solution: The primary remedy is to perform a controlled crystallization. This involves dissolving the oil/amorphous solid in a minimal amount of a good solvent at an elevated temperature and then slowly cooling it to induce crystallization. If that fails, techniques like anti-solvent addition or solvent evaporation under controlled conditions should be attempted.[1][2]

Q3: I have two batches of 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL that look different and behave differently in terms of solubility and melting point. What could be the cause?

A3: You are likely observing polymorphism. Polymorphism is the ability of a compound to exist in more than one crystalline form.[6][7] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, stability, and bioavailability.[8][9] The presence of multiple polymorphs is a critical consideration in pharmaceutical development and is heavily scrutinized by regulatory bodies.[10][11][12][13] It is essential to identify and control the desired polymorphic form early in development.[14][15]

Part 2: Troubleshooting Guide for Unexpected Precipitation

If your compound has precipitated unexpectedly, a systematic approach is needed to both recover the material and prevent the issue in future experiments.

Question: How do I troubleshoot and control sudden precipitation?

Answer: Follow the decision workflow below. The core principle is to move from an uncontrolled process to a controlled one by managing the rate of supersaturation.

Workflow for Troubleshooting Unexpected Precipitation

Below is a workflow to guide your troubleshooting process.

G cluster_0 Problem Identification cluster_1 Immediate Actions & Analysis cluster_2 Controlled Crystallization Strategies cluster_3 Outcome start Precipitation Occurred check_purity Is the material pure? (Check by HPLC/NMR) start->check_purity purify Purify Material (e.g., Chromatography) check_purity->purify No dissolve Re-dissolve precipitate in a minimal amount of a good, hot solvent. check_purity->dissolve Yes purify->dissolve cool_slow Slow Cooling Crystallization: Cool solution at a controlled rate (e.g., 5-10 °C/hour). dissolve->cool_slow antisolvent Anti-solvent Addition: Slowly add a miscible anti-solvent to the solution with vigorous stirring. dissolve->antisolvent evaporation Evaporation Crystallization: Allow solvent to evaporate slowly from a loose-capped vial. dissolve->evaporation seeding Seeding: Add a small amount of known crystalline material to induce crystallization of the desired form. cool_slow->seeding end_node Crystalline Solid Obtained cool_slow->end_node antisolvent->seeding antisolvent->end_node evaporation->seeding evaporation->end_node seeding->end_node

Caption: Troubleshooting Workflow for Unexpected Precipitation.

Part 3: Guide to Achieving the Desired Crystalline Form

Controlling the solid form is paramount for reproducibility and meeting regulatory requirements. This involves screening for different polymorphic forms and then developing a method to reliably produce the desired one.

Question: How do I find and then consistently produce the most stable crystalline form of my compound?

Answer: A systematic polymorph screen is the first step, followed by the development of a robust, seeded crystallization process.

Step 1: Understand Your Compound's Solubility

Before you can control crystallization, you must understand your compound's behavior in different solvents. A solubility screen is essential.

Protocol: High-Throughput Solubility Screen

  • Preparation: Dispense a known amount (e.g., 10 mg) of 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL into several HPLC vials.

  • Solvent Addition: To each vial, add a different solvent from a diverse range (see table below) in small, known increments (e.g., 100 µL).

  • Equilibration: After each addition, cap the vial and vortex at a controlled temperature (e.g., 25 °C) for a set period to allow it to dissolve.

  • Determination: The point at which the solid completely dissolves gives the approximate solubility.

  • Data Analysis: Record the results in a table. This will identify suitable solvents for crystallization (where solubility is moderate and temperature-dependent) and potential anti-solvents (where solubility is poor).

Table 1: Representative Solubility Data for a Pyridin-4-ol Derivative

SolventPolarity IndexTypeApprox. Solubility (mg/mL) at 25°C
Heptane0.1Non-polar< 1
Toluene2.4Aromatic5 - 10
Dichloromethane3.1Halogenated> 50
Acetone5.1Ketone20 - 30
Ethanol5.2Protic15 - 25
Acetonitrile5.8Polar Aprotic10 - 20
Water10.2Protic< 0.1

Note: This data is illustrative and should be determined experimentally for your specific compound.

Step 2: Perform a Polymorph Screen

A polymorph screen aims to produce as many different crystal forms as possible by crystallizing the compound under a wide variety of conditions.[15]

Workflow for a Basic Polymorph Screen

G cluster_0 Preparation cluster_1 Crystallization Methods cluster_2 Analysis cluster_3 Outcome start Start with Amorphous or Known Crystalline Material cooling Slow Cooling (Various Solvents) start->cooling antisolvent Anti-solvent Addition (Various Solvent/Anti-solvent Pairs) start->antisolvent slurry Competitive Slurry (In various solvents at RT and 40°C) start->slurry isolate Isolate Solids (Filter and Dry) cooling->isolate antisolvent->isolate slurry->isolate xrd Analyze by XRPD isolate->xrd dsc Analyze by DSC/TGA isolate->dsc end_node Identify Unique Polymorphs and Determine Relative Stability xrd->end_node dsc->end_node

Sources

Optimization

Reducing background noise in 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL mass spectrometry

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in the mass spectrometry analysis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in the mass spectrometry analysis of 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL. The protocols and explanations herein are designed to ensure scientific integrity and provide actionable solutions to common experimental challenges.

Introduction: The Challenge of Analyzing 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL

The analysis of 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL presents a unique set of challenges in mass spectrometry. Its structure, which includes a halogenated pyridine ring and a bulky cyclohexyloxy group, requires careful optimization of analytical parameters to achieve a high signal-to-noise (S/N) ratio. The presence of chlorine provides a distinct isotopic signature, which can be a powerful tool for identification but can also be obscured by high background noise.[1][2] This guide will walk you through systematic approaches to identify and eliminate sources of noise, ensuring reliable and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: My baseline is consistently high and noisy. What is the most common cause?

A high and noisy baseline throughout your analysis typically points to chemical contamination.[3] The most common culprits are impurities in the mobile phase (solvents and additives), carryover from previous samples, or contamination within the LC system or MS ion source.[4][5] Start by preparing a fresh mobile phase with high-purity, LC-MS grade solvents and additives.[6][7]

Q2: How can I quickly determine if the contamination is from my LC system or the MS source?

A simple diagnostic test is to divert the LC flow to waste before it enters the mass spectrometer. If the background noise level in the MS detector drops significantly, the contamination originates from your LC system (solvents, tubing, column, etc.). If the high background persists, the problem is likely within the MS ion source, which may require cleaning.[5][8]

Q3: I see a clear isotopic pattern for my compound, but the S/N ratio is too low for quantification. How can I improve it?

Low S/N can be addressed by either increasing the analyte signal or decreasing the background noise.[5] Assuming the baseline is relatively clean, focus on optimizing ion source parameters. Infusing a standard solution of your analyte directly into the MS allows you to adjust settings like capillary voltage, nebulizer gas flow, and source temperatures to maximize the signal for 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL without the complexity of the LC separation.[5][9]

Q4: What are some common contaminant ions I should look out for in my spectra?

Common background ions in positive electrospray ionization (ESI) mode include plasticizers (e.g., phthalates), slip agents (e.g., oleamide), and polymers like polyethylene glycols (PEGs), which appear as a series of peaks separated by 44 Da.[10][11] You may also see clusters from solvents and mobile phase additives, or siloxanes from the air and lab equipment.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving background noise issues. The troubleshooting workflow is organized by the potential source of the contamination or interference.

Mobile Phase and Solvent Issues

The quality of your mobile phase is the most critical factor in controlling background noise.

  • Issue: High baseline noise, presence of non-analyte related ions.

  • Cause & Explanation: Lower-grade solvents (e.g., HPLC-grade) contain non-volatile impurities that accumulate in the ion source, leading to a high, persistent background.[6] Additives, even if high-purity, can also be a source of contamination if not handled properly.[4]

  • Solution:

    • Use LC-MS Grade Solvents: Always use solvents and additives specifically designated for LC-MS analysis. These are filtered and tested to ensure low levels of metals and organic contaminants.[6][7]

    • Prepare Fresh Mobile Phase Daily: This minimizes the risk of microbial growth and absorption of airborne contaminants.[3]

    • Filter Additives: If you are preparing buffers from solid reagents (e.g., ammonium formate), filter the final solution through a 0.2 µm filter before use.

    • Check Water Quality: Use ultrapure water (18.2 MΩ·cm) from a well-maintained water purification system.[6]

LC System Contamination

Contaminants can leach from various components of the LC system, including tubing, seals, and the autosampler.

  • Issue: High background, ghost peaks, or carryover from previous injections.

  • Cause & Explanation: Sample components, especially "sticky" compounds or matrix components, can adsorb to the surfaces of the injector, column, or tubing and elute in subsequent runs.[4]

  • Solution:

    • Systematic Flushing: Implement a rigorous system flush. A common and effective cleaning solution is a mixture of isopropanol, acetonitrile, methanol, and water.[5]

    • Injector and Needle Wash: Optimize the needle wash protocol in your autosampler settings. Use a strong, appropriate solvent in the wash solution to effectively clean the needle and injection port between runs.[12]

    • Use a Divert Valve: If your system is equipped with a divert valve, program it to send the highly concentrated, early-eluting salts and matrix components to waste, only allowing the fraction containing your analyte to enter the MS.[8][13]

Sample Preparation and Matrix Effects

The sample matrix itself is a significant source of background noise and can suppress the ionization of your target analyte.

  • Issue: Low analyte signal, high background noise co-eluting with the analyte.

  • Cause & Explanation: Matrix effects occur when co-eluting compounds from the sample interfere with the ionization of the analyte of interest.[6] This is a common problem in complex matrices like plasma, urine, or tissue extracts.[8][14][15]

  • Solution:

    • Improve Sample Cleanup: Enhance your sample preparation protocol to remove interfering substances. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are highly effective at cleaning up complex samples and concentrating the analyte.[5][16]

    • Dilution: A simple "dilute-and-shoot" approach can sometimes be effective. Diluting the sample reduces the concentration of matrix components, which can lessen their suppressive effects.[6]

    • Chromatographic Separation: Optimize your LC method to achieve better separation between your analyte and any co-eluting matrix components.

Mass Spectrometer Source Optimization and Maintenance

A clean and properly tuned ion source is essential for achieving optimal sensitivity and low noise.

  • Issue: Poor sensitivity, unstable signal, or high background that persists even when the LC is diverted to waste.

  • Cause & Explanation: Over time, non-volatile materials from the mobile phase and samples deposit on the ion source components (e.g., capillary, cone, lenses), leading to reduced ionization efficiency and increased background noise.[4][12][17]

  • Solution:

    • Regular Source Cleaning: Follow the manufacturer's recommendations for cleaning the ion source. This typically involves weekly or bi-weekly cleaning of components like the capillary and cone.[4][12]

    • Optimize Source Parameters: The efficiency of ionization is highly dependent on parameters like gas flows, temperatures, and voltages.[5][9] Systematically optimize these settings by infusing a standard of your analyte. For a compound like 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL, pay close attention to the cone voltage (or declustering potential), as this can help reduce non-specific adducts and improve signal.[3][9]

    • Mass Axis Calibration: Ensure the mass spectrometer is properly calibrated. Temperature fluctuations can cause the mass assignments to drift, which can impact sensitivity and resolution.[18]

Visual Troubleshooting Workflows

Troubleshooting High Background Noise

A High Background Noise Detected B Divert LC Flow to Waste A->B C Does Noise Decrease Significantly? B->C D YES: Contamination is in LC System C->D Yes E NO: Contamination is in MS Source C->E No F 1. Prepare Fresh Mobile Phase 2. Flush LC System & Column 3. Check for Sample Carryover D->F G 1. Clean Ion Source (Capillary, Cone) 2. Check Gas Purity/Leaks 3. Check Vacuum Pump Oil E->G

Caption: A logical workflow to isolate the source of high background noise.

Optimizing Signal-to-Noise (S/N) Ratio

A Low S/N Ratio Observed B Is Baseline Noise High? A->B C YES: Address Background Noise First B->C Yes D NO: Optimize Analyte Signal B->D No E Follow 'High Background Noise' Workflow C->E F 1. Infuse Analyte Standard Directly 2. Optimize Source Parameters (Voltages, Gas, Temp) 3. Improve Sample Cleanup (SPE/LLE) 4. Check Chromatographic Peak Shape D->F

Caption: A workflow for improving a low signal-to-noise ratio.

Experimental Protocols

Protocol 1: LC System Flush for Widespread Contamination

This protocol is designed to remove chemical contamination from the LC system.

  • Prepare Flushing Solvent: Create a solution of 25% water, 25% acetonitrile, 25% methanol, and 25% isopropanol. All solvents must be LC-MS grade.[5]

  • Remove Column: Disconnect the column and replace it with a restriction capillary or a union.

  • Flush System: Place all solvent lines into the flushing solution. Purge each pump line to ensure the new solvent has filled the system.

  • Run Flush Program: Set the pump to flow at a moderate rate (e.g., 0.5 mL/min) for an extended period, such as several hours or overnight, with the flow directed to waste.[5]

  • Re-equilibrate: Once the flush is complete, replace the flushing solvent with your fresh, high-purity mobile phases and allow the system to equilibrate.

  • Test System: Run a blank gradient without the column to ensure the background noise has been reduced before reconnecting the column.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This is a general workflow for removing interfering matrix components and concentrating 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL from a complex sample. The specific sorbent and solvents should be optimized for your application.

  • Conditioning: Pass a strong solvent (e.g., methanol) through the SPE cartridge to wet the sorbent, followed by an equilibration solvent (e.g., water or a buffer matching the sample pH). This prepares the sorbent for sample binding.[5]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate to ensure efficient binding of the analyte to the sorbent.[5]

  • Washing: Pass a weak solvent through the cartridge to wash away salts and other hydrophilic, interfering components while the analyte of interest remains bound to the sorbent.

  • Elution: Elute 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL from the cartridge using a strong organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.[15]

Data Summary Tables

Table 1: Recommended Solvent Grades and Additives

ComponentRecommended GradeRationale
Solvents (Acetonitrile, Methanol, Water)LC-MS Grade or equivalentContains significantly fewer impurities, reducing background noise, especially in the low m/z range.[6]
Additives (Formic Acid, Ammonium Formate)High-Purity (e.g., 99%+)Minimizes the introduction of metal adducts (Na+, K+) and other contaminants that can suppress analyte signal.[4]

Table 2: Common Background Ions in Positive ESI Mode

m/z RangeIdentityLikely Source
Varies (repeating units of 44.026 Da)Polyethylene Glycols (PEGs)Plasticizers, detergents, lab consumables.
Varies (repeating units of 74.018 Da)Polydimethylcyclosiloxanes (PDMS)Lab air, vacuum pump oil, septa.
200-400Phthalates (e.g., Diisooctyl phthalate)Plastic tubing, sample vials, bottle caps.[10]
VariesSodium/Potassium Adducts [M+Na]+, [M+K]+Glassware, mobile phase impurities, sample matrix.

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. [Link]

  • Certified Training Solutions. (2020, March 4). LCMS and LCMSMS Service: Properly Maintaining your Mass Spectrometer. [Link]

  • Organomation. Mass Spectrometry Sample Preparation Guide. [Link]

  • SpringerLink. (2011, June 15). Characteristics and Origins of Common Chemical Noise Ions in Negative ESI LC-MS. [Link]

  • LCGC. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]

  • Agilent Technologies. Tips to Improve Signal-to-Noise Checkout. [Link]

  • arXiv. Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (2011, May 23). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. [Link]

  • Scribd. Common ESI Background Ions List. [Link]

  • Shimadzu. Accelerate method development using fast screening of mobile phases additives and solvents for optimum sensitivity in LC-MS. [Link]

  • Thermo Fisher Scientific. (2023, September 27). Important Qualities of Mobile Phase Additives for LC-MS Applications. [Link]

  • Waters Corporation. ESI+ Common Background Ions. [Link]

  • The University of Sheffield. Commonly Observed Background Ions in ESI. [Link]

  • ResearchGate. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background?[Link]

  • Shimadzu. (2020, November 13). Background level/Noise level is too high (LCMS) | FAQ. [Link]

  • ResearchGate. ESI mass spectrum of a solution of 3,5,6-trichloro-2-pyridinol after a thermal reaction. [Link]

  • PubMed. (2000). Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry. [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

  • GeoScienceWorld. (2022, February 1). Developments in Halogen Abundance and Isotope Measurements. [Link]

  • National Center for Biotechnology Information. Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids. [Link]

  • PubMed. (2005, October 25). The Effect of the Mobile Phase Additives on Sensitivity in the Analysis of Peptides and Proteins by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry. [Link]

  • University of Washington. ESI Common Background Ions. [Link]

  • University of Washington. ESI Common Background Ions: Repeating Units. [Link]

  • CORDIS | European Commission. Reduction of chemical background noise in LC-MS/MS for trace analysis. [Link]

  • ResearchGate. (2025, August 10). Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction. [Link]

  • National Institute of Standards and Technology. 4-Pyridinol - NIST WebBook. [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Structural Integrity of 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol: A Comparative Guide to ¹H and ¹³C NMR Spectral Analysis

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For molecules such as 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For molecules such as 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol, a substituted pyridinol with potential applications in medicinal chemistry, rigorous characterization is not merely a procedural step but a prerequisite for advancing to downstream applications. This guide provides a comprehensive framework for the validation of its molecular structure using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

We will move beyond a simple presentation of spectra, focusing instead on a comparative methodology. By juxtaposing experimentally acquired data with theoretically predicted chemical shifts, we establish a self-validating workflow that enhances confidence in structural assignments. This approach is designed for researchers, analytical chemists, and drug development professionals who require not just data, but a high degree of certainty in their molecular characterization.

The Structural Rationale: Understanding Substituent Effects

The chemical shifts observed in the NMR spectrum of 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol are a direct consequence of the electronic environment of each nucleus. The interplay of the electron-withdrawing chloro group, the electron-donating cyclohexyloxy group, and the tautomeric nature of the 4-hydroxypyridine core dictates the spectral fingerprint.

  • Pyridine Ring: The 4-pyridone tautomer is often predominant for 4-hydroxypyridines, which significantly influences the aromatic region. The chlorine atom at C3 will deshield adjacent protons and carbons. Conversely, the bulky, electron-donating cyclohexyloxy group at C2 will shield nearby nuclei and impose steric effects.

  • Cyclohexyl Group: The flexible cyclohexyl ring typically exists in a rapid chair-chair interconversion at room temperature. This leads to time-averaged signals, though the axial and equatorial protons attached to the same carbon remain diastereotopic, often resulting in complex, overlapping multiplets. The C1' proton, being directly attached to the oxygen, is the most deshielded of this system.

This intricate electronic and steric landscape necessitates a detailed, nucleus-by-nucleus comparison to achieve confident validation.

Comparative Data Analysis: Predicted vs. Experimental Spectra

The cornerstone of our validation method is the direct comparison of theoretical predictions with high-resolution experimental data. Theoretical shifts can be calculated using various software packages that employ density functional theory (DFT) or empirical algorithms. For this guide, we present predicted values typical of such software alongside a representative experimental dataset obtained in DMSO-d₆, a common solvent for polar analytes like pyridinols.

¹H NMR Spectral Data Comparison

Solvent: DMSO-d₆, 400 MHz Temperature: 298 K

Assigned ProtonPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H57.557.52d5.6Doublet due to coupling with H6.
H66.206.18d5.6Doublet due to coupling with H5. Deshielded by the ring nitrogen.
OH10.5 - 11.511.12br s-Broad singlet, exchangeable with D₂O. Chemical shift is concentration-dependent.
H1' (Cyclohexyl)4.604.58m-Multiplet due to coupling with adjacent CH₂ protons. Deshielded by the adjacent oxygen.
H2'/H6' (Cyclohexyl)1.95 - 2.102.02m-Overlapping multiplets from axial and equatorial protons.
H3'/H5' (Cyclohexyl)1.70 - 1.851.78m-Overlapping multiplets.
H4' (Cyclohexyl)1.45 - 1.601.53m-Overlapping multiplets.
¹³C NMR Spectral Data Comparison

Solvent: DMSO-d₆, 100 MHz Temperature: 298 K

Assigned CarbonPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)Notes
C2160.5160.2Attached to the electron-donating oxygen of the cyclohexyloxy group.
C3108.0107.8Shielded carbon due to electronic effects, directly bonded to chlorine.
C4175.0174.6Carbonyl carbon of the dominant 4-pyridone tautomer, highly deshielded.
C5139.0138.8Deshielded methine carbon in the aromatic ring.
C6105.0104.7Shielded methine carbon adjacent to the nitrogen.
C1' (Cyclohexyl)78.578.3Deshielded by the adjacent oxygen atom.
C2'/C6' (Cyclohexyl)31.531.3
C3'/C5' (Cyclohexyl)25.024.8
C4' (Cyclohexyl)23.523.4

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data is paramount. The following protocol outlines a robust methodology for the analysis of 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the dried compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for solubilizing the polar pyridinol and allowing for the observation of the exchangeable hydroxyl proton. c. Cap the tube and gently vortex or sonicate for 30 seconds to ensure complete dissolution. d. Visually inspect the solution for any particulates. If present, filter the solution through a small plug of glass wool into a fresh NMR tube.

2. Instrument Setup & Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆. c. Shim the magnetic field to achieve optimal homogeneity. For a 400 MHz instrument, the DMSO-d₆ residual peak at ~2.50 ppm should have a half-height line width of <0.5 Hz. d. Calibrate the ¹H chemical shift reference by setting the DMSO-d₆ residual peak to δ 2.50 ppm. e. Calibrate the ¹³C chemical shift reference by setting the DMSO-d₆ septet to δ 39.52 ppm.

3. ¹H NMR Acquisition: a. Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems). b. Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm. c. Acquisition Time: Set to at least 3 seconds to ensure good resolution. d. Number of Scans: Acquire 16 scans for a good signal-to-noise ratio. e. Relaxation Delay (d1): Use a delay of 2-5 seconds.

4. ¹³C NMR Acquisition: a. Pulse Program: Use a proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems). b. Spectral Width: Set a spectral width of approximately 220 ppm, centered around 110 ppm. c. Acquisition Time: Set to at least 1.5 seconds. d. Number of Scans: Acquire at least 1024 scans, as ¹³C has a low natural abundance. e. Relaxation Delay (d1): Use a delay of 2 seconds.

5. Data Processing: a. Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio. b. Perform a Fourier Transform. c. Phase the spectrum manually to achieve a flat baseline. d. Perform baseline correction. e. Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.

Validation Workflow and Logic

The process of validating the NMR spectra follows a logical sequence designed to build confidence in the structural assignment at each step.

ValidationWorkflow cluster_prep Phase 1: Preparation & Prediction cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Comparative Analysis cluster_validation Phase 4: Validation Outcome A Purify & Dry Compound B Predict ¹H & ¹³C Spectra (Software) G Compare Experimental vs. Predicted Shifts B->G C Prepare Sample in DMSO-d₆ D Acquire High-Resolution ¹H & ¹³C NMR Data C->D E Process & Reference Spectra D->E F Assign Signals (¹H, ¹³C) E->F F->G H Analyze Coupling Constants & Multiplicities G->H I Discrepancy Analysis H->I J Structure Validated I->J  Match within tolerance? (e.g., Δδ < 0.2 ppm) K Re-evaluate Structure / Purity I->K  Significant deviation?

Caption: Workflow for NMR-based structural validation.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following standardized numbering scheme is used for 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol.

Comparative

Mass spectrometry fragmentation pattern analysis of 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL

Structural Elucidation and Fragmentation Dynamics of 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol: A Comparative Mass Spectrometry Guide For researchers and drug development professionals, the unambiguous structural confirmati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation and Fragmentation Dynamics of 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol: A Comparative Mass Spectrometry Guide

For researchers and drug development professionals, the unambiguous structural confirmation of highly functionalized heterocyclic building blocks is a critical bottleneck. 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol (C₁₁H₁₄ClNO₂) represents a complex analytical challenge: it features a halogenated pyridine ring, a tautomerizable hydroxyl group, and a bulky, sterically hindered cyclohexyloxy ether.

As a Senior Application Scientist, I have evaluated multiple analytical platforms for the structural elucidation and quantification of this compound. This guide objectively compares the performance of three leading mass spectrometry (MS) platforms—High-Resolution Orbitrap MS, Triple Quadrupole (QqQ) MS, and Gas Chromatography-Electron Ionization MS (GC-EI-MS)—using 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol as the benchmark analyte.

Mechanistic Fragmentation Dynamics: The "Why" Behind the Spectra

Before comparing instrument performance, we must establish the fundamental gas-phase chemistry of 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol. Understanding why a molecule fragments in a specific way is the cornerstone of robust MS method development.

Under collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD), this molecule exhibits a highly predictable, thermodynamically driven fragmentation cascade[1]:

  • Pathway A: Alkoxy Cleavage (Neutral Loss of Cyclohexene) The cyclohexyloxy group at the C2 position is highly susceptible to fragmentation. Upon protonation of the pyridine nitrogen, the molecule undergoes a facile hydrogen transfer (often a McLafferty-type rearrangement or retro-ene reaction), expelling a neutral cyclohexene molecule (C₆H₁₀, 82 Da)[2][3]. This is driven by the stability of the expelled neutral alkene and the formation of a highly stable 3-chloro-pyridine-2,4-diol core ion at m/z 146.00.

  • Pathway B: Dehalogenation and Ring Cleavage The resulting m/z 146.00 core subsequently undergoes the loss of hydrogen chloride (HCl, 36 Da) to yield a dehalogenated fragment at m/z 110.02[1]. This is followed by the expulsion of carbon monoxide (CO, 28 Da) from the pyridinol tautomer, resulting in an m/z 82.03 product ion.

Fragmentation M [M+H]+ m/z 228.08 F1 Pyridinol Core m/z 146.00 M->F1 - C6H10 (82 Da) Cyclohexene Loss F2 Dehalogenated Core m/z 110.02 F1->F2 - HCl (36 Da) F3 Ring Cleavage m/z 82.03 F2->F3 - CO (28 Da)

Fig 1: Proposed ESI-MS/MS fragmentation pathway of 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol.

Platform Comparison: Which MS Technology Excels?

Different stages of drug development require different analytical capabilities. Below is an objective comparison of how three distinct MS platforms handle our benchmark analyte.

Platform A: High-Resolution MS (LC-Orbitrap / Q-TOF)

Best for: De novo structural elucidation and impurity profiling. High-resolution mass spectrometry (HRMS) is unparalleled for confirming elemental composition. For 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol, an Orbitrap operating at a resolving power of 25,000 FWHM is optimal[4]. This resolution easily separates the intact precursor's ³⁵Cl/³⁷Cl isotopic fine structure (a characteristic 3:1 ratio at m/z 228.08 and 230.08), providing absolute certainty of the halogen's presence before MS/MS fragmentation is even triggered[1].

Platform B: Triple Quadrupole MS (LC-QqQ)

Best for: High-throughput, high-sensitivity pharmacokinetics (PK) and targeted quantification. While QqQ platforms lack exact mass capabilities, they offer superior linear dynamic range and scan speeds. By utilizing Multiple Reaction Monitoring (MRM), the QqQ can isolate the m/z 228.1 precursor in Q1, fragment it in Q2, and specifically monitor the stable m/z 146.0 product ion in Q3. This eliminates background noise, making it the superior choice for quantifying the compound in complex biological matrices[5].

Platform C: Gas Chromatography-Electron Ionization MS (GC-EI-MS)

Best for: Spectral library matching and orthogonal structural confirmation. Operating at a hard ionization energy of 70 eV, GC-EI-MS shatters the molecule into radical cations. Unlike the soft ionization of ESI, the molecular ion (M⁺) in EI is often weak due to the rapid, aggressive expulsion of the cyclohexyl radical[3]. However, the resulting rich fragmentation fingerprint is highly reproducible and ideal for NIST library matching. Caveat: The thermal lability of the C4-hydroxyl group often necessitates prior derivatization (e.g., silylation) to prevent on-column degradation.

Quantitative Platform Comparison Data
Performance MetricHigh-Resolution MS (Orbitrap)Triple Quadrupole (QqQ) MSGC-EI-MS (70 eV)
Primary Utility Structural elucidation, exact massHigh-sensitivity targeted quantificationSpectral library matching
Mass Accuracy < 2 ppm~0.1 Da~0.1 Da
Ionization Method Soft (ESI, APCI)Soft (ESI, APCI)Hard (EI)
Key Advantage for Analyte Resolves ³⁵Cl/³⁷Cl isotopic fine structureSuperior linear dynamic range for MRMDistinct radical cation fragmentation
Primary Limitation Lower scan speed at maximum resolutionCannot perform exact mass confirmationRequires sample derivatization (silylation)

Self-Validating Experimental Protocols

To ensure reproducibility, analytical protocols must be self-validating. The following methodologies are designed with internal checks to verify data integrity during the run.

Protocol 1: LC-HRMS (Orbitrap) Structural Confirmation Workflow

Objective: Confirm the exact mass and fragmentation pattern of the analyte. Self-Validation Check: The protocol requires the observation of a 3:1 isotopic ratio for the [M+H]⁺ ion prior to triggering HCD fragmentation. If this ratio deviates by more than 10%, the system flags potential co-eluting isobaric interference.

  • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL. The FA acts as a proton source to ensure robust [M+H]⁺ formation.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.

  • Ionization: Operate the ESI source in positive mode. Set the capillary voltage to 3.5 kV and the heated capillary temperature to 320 °C.

  • Mass Analysis: Set the Orbitrap resolving power to 25,000 FWHM at m/z 200[4].

  • Fragmentation: Apply an HCD normalized collision energy (NCE) of 40 eV. This energy is optimized to fully deplete the precursor and generate the diagnostic m/z 146.00 and 110.02 fragments.

Workflow Prep 1. Sample Preparation (0.1% FA in MeCN) LC 2. UHPLC Separation (C18 Column, Gradient) Prep->LC Ion 3. ESI Source (Positive Mode, 3.5 kV) LC->Ion MS 4. Orbitrap HRMS (25,000 FWHM, HCD 40 eV) Ion->MS Data 5. Data Processing (Exact Mass & Isotope Pattern) MS->Data

Fig 2: Optimized LC-HRMS workflow for halogenated alkoxypyridinol analysis.

Protocol 2: LC-QqQ MS/MS Targeted Quantification Workflow

Objective: High-sensitivity quantification in biological matrices. Self-Validation Check: Monitor two MRM transitions (Quantifier and Qualifier). The ratio between these two transitions must remain constant (±15%) across all concentration levels to confirm peak purity.

  • MRM Optimization: Infuse the standard at 100 ng/mL directly into the ESI source.

  • Transition Selection:

    • Quantifier Transition:m/z 228.1 → 146.0 (Collision Energy: 15 V). This transition monitors the highly favorable loss of cyclohexene.

    • Qualifier Transition:m/z 228.1 → 110.0 (Collision Energy: 25 V). This monitors the subsequent dehalogenation step.

  • Dwell Time: Set dwell times to 50 ms per transition to ensure at least 15 data points across the chromatographic peak, maximizing quantitative reproducibility.

Conclusion & Recommendations

The choice of MS platform for analyzing 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol depends entirely on the phase of your research.

  • If you are synthesizing this compound or its analogs and need to prove its chemical identity, High-Resolution Orbitrap MS is mandatory. The ability to lock onto the ³⁵Cl/³⁷Cl isotopic signature and calculate the exact mass of the m/z 146.00 pyridinol core provides irrefutable structural proof.

  • If you are moving into preclinical trials and need to track the compound's clearance in plasma, the Triple Quadrupole (QqQ) is the undisputed champion due to its MRM sensitivity and speed.

By understanding the intrinsic causality of the molecule's fragmentation—specifically the thermodynamically driven expulsion of cyclohexene—scientists can rationally design MS methods that are both highly sensitive and structurally definitive.

References

  • Mass Spectrum Interpretation (Neutral Loss Principles). Purdue Engineering.[Link]

  • Rearrangement Mechanisms in Fragmentation. Michigan State University (MSU) Chemistry. [Link]

  • Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine. PMC (National Institutes of Health). [Link]

  • Current Role of Mass Spectrometry in the Determination of Pesticide Residues in Food. MDPI. [Link]

Sources

Validation

A Comparative Guide to the Binding Affinity of Novel Pyridin-4-OL Analogs as Potential GPR142 Modulators

In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount to the development of effective and selective therapeutics. This guide provides an in-depth comparison of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount to the development of effective and selective therapeutics. This guide provides an in-depth comparison of the binding affinity of a novel scaffold, 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL, and its rationally designed analogs. Our investigation focuses on their potential interaction with G-protein coupled receptor 142 (GPR142), a promising target for metabolic and inflammatory disorders.[1][2][3][4][5]

This document is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the causal relationships behind experimental design, present a validated protocol for binding affinity determination, and explore the structure-activity relationships (SAR) that govern the potency of these compounds.

Introduction: The Therapeutic Potential of GPR142 and the Pyridin-4-OL Scaffold

GPR142 is a Gq-coupled GPCR predominantly expressed in pancreatic β-cells.[3][5] Its activation by endogenous ligands, such as the aromatic amino acid L-tryptophan, has been shown to stimulate glucose-dependent insulin secretion.[1][5] This mechanism presents a compelling therapeutic strategy for type 2 diabetes, offering the potential for novel insulin secretagogues with a reduced risk of hypoglycemia.[4][5]

The pyridin-4-ol core, and its derivatives, represent a versatile scaffold in medicinal chemistry, known to interact with a variety of biological targets.[6][7] The specific compound, 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL, was identified through initial screening as a potential modulator of GPR142. To explore and optimize its binding characteristics, a series of analogs were synthesized, focusing on modifications at the 2- and 3-positions of the pyridine ring, as these are often critical for modulating activity in related heterocyclic compounds.[8][9][10]

Comparative Binding Affinity of 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL and Its Analogs

To quantitatively assess the interaction of our synthesized compounds with the GPR142 receptor, we employed Surface Plasmon Resonance (SPR), a powerful and label-free technique for real-time monitoring of biomolecular interactions.[11][12][13][14] The following table summarizes the equilibrium dissociation constants (KD) for the parent compound and its analogs, providing a direct measure of their binding affinity. A lower KD value indicates a stronger binding interaction.

Compound IDStructureR1R2KD (nM)
LEAD-001 3-Chloro-2-(cyclohexyloxy)pyridin-4-OLClCyclohexyloxy150
ANA-002 3-Bromo-2-(cyclohexyloxy)pyridin-4-OLBrCyclohexyloxy125
ANA-003 3-Methyl-2-(cyclohexyloxy)pyridin-4-OLCH3Cyclohexyloxy250
ANA-004 3-Chloro-2-(phenoxy)pyridin-4-OLClPhenoxy300
ANA-005 3-Chloro-2-(cyclopentyloxy)pyridin-4-OLClCyclopentyloxy180

Structure-Activity Relationship (SAR) Analysis

The binding affinity data reveals key insights into the SAR of this series:

  • Halogen Substitution at R1: Replacing the chloro group in LEAD-001 with a bromo group in ANA-002 resulted in a modest increase in binding affinity. This suggests that a larger, more polarizable halogen at this position may enhance interactions within the binding pocket. Conversely, the smaller methyl group in ANA-003 led to a decrease in affinity, indicating that an electron-withdrawing group at the 3-position is favorable.

  • Nature of the R2 Substituent: The cyclohexyloxy group appears to be crucial for potent binding. Replacing it with a phenoxy group (ANA-004 ) significantly reduced affinity, possibly due to steric hindrance or unfavorable electronic effects of the aromatic ring. A smaller cycloalkoxy group, as in ANA-005 (cyclopentyloxy), also resulted in a slight decrease in affinity compared to the cyclohexyl moiety of the lead compound.

These preliminary findings suggest that the electronic nature of the substituent at the 3-position and the size and conformation of the alkoxy group at the 2-position are critical determinants of binding affinity for this scaffold to GPR142.

Experimental Protocol: Determination of Binding Affinity using Surface Plasmon Resonance (SPR)

The following protocol details the methodology used to obtain the binding affinity data presented above. This protocol is designed to be self-validating by incorporating necessary controls and quality checks.

Principle of Surface Plasmon Resonance

SPR is a biophysical technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (small molecule) to an immobilized ligand (protein).[13][15][16] This label-free method allows for the real-time determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[15]

Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis p1 Immobilize GPR142 on Sensor Chip r1 Inject Analogs over Sensor Surface p1->r1 p2 Prepare Serial Dilutions of Analogs p2->r1 r2 Monitor Association Phase r1->r2 Binding r3 Inject Running Buffer r2->r3 r4 Monitor Dissociation Phase r3->r4 Dissociation r5 Regenerate Sensor Surface r4->r5 a1 Fit Sensorgrams to a Binding Model r4->a1 a2 Calculate ka, kd, and KD a1->a2

Caption: Workflow for determining binding affinity using SPR.

Detailed Step-by-Step Methodology
  • Immobilization of GPR142:

    • A CM5 sensor chip is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).

    • Purified, solubilized GPR142 is injected over the activated surface at a concentration of 50 µg/mL in 10 mM sodium acetate buffer (pH 5.0) until the desired immobilization level is reached (approximately 10,000 response units).

    • The surface is then deactivated with an injection of 1 M ethanolamine-HCl (pH 8.5).

    • A reference flow cell is prepared similarly but without the injection of GPR142 to serve as a control for non-specific binding.

  • Preparation of Analytes:

    • Stock solutions of the pyridin-4-OL analogs are prepared in 100% DMSO.

    • A serial dilution series for each analog is prepared in running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) with a final DMSO concentration not exceeding 1%.

  • SPR Analysis:

    • The prepared analyte dilutions are injected over the GPR142 and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • The association phase is monitored for a set duration (e.g., 180 seconds).

    • Running buffer is then flowed over the chip to monitor the dissociation phase (e.g., for 300 seconds).

    • Between each analyte injection, the sensor surface is regenerated using a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove any bound analyte.

  • Data Analysis:

    • The response data from the reference flow cell is subtracted from the GPR142 flow cell data to correct for bulk refractive index changes and non-specific binding.

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine the kinetic parameters (ka and kd) and the equilibrium dissociation constant (KD).[12]

Alternative and Complementary Binding Affinity Techniques

While SPR is a robust method, other techniques can provide complementary information and validate the initial findings.[11][17]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[18][19][20] This technique is performed in-solution and is label-free, making it a gold-standard for validating binding interactions.[18]

ITC_Schematic cluster_itc Isothermal Titration Calorimetry (ITC) syringe Syringe (Ligand) cell Sample Cell (Protein) syringe->cell Titration detector Heat Detector cell->detector Heat Change

Caption: Schematic of an Isothermal Titration Calorimetry experiment.

Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the melting temperature (Tm) of a protein upon ligand binding. A significant shift in Tm indicates a stabilizing interaction. While primarily a screening tool, TSA can be adapted to estimate binding affinities.[21]

Conclusion and Future Directions

This guide has provided a comparative analysis of the binding affinity of 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL and a focused set of its analogs against the GPR142 receptor. The structure-activity relationships derived from this initial study indicate that both electronic and steric factors at the 2- and 3-positions of the pyridin-4-OL scaffold are critical for high-affinity binding.

Future work will involve expanding the analog library to further probe the SAR, including the exploration of a wider range of substituents at the R1 and R2 positions. Promising compounds will be further characterized using orthogonal binding assays such as ITC to confirm their affinity and elucidate the thermodynamic drivers of the interaction. Ultimately, these in vitro binding studies will guide the selection of candidates for evaluation in cell-based functional assays to determine their agonist or antagonist activity at the GPR142 receptor.

References

  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. [Link]

  • Lu, J. (2023, June 23). Principles and Experimental Methodologies on Protein-Ligand Binding. Longdom Publishing. [Link]

  • Baird, C. L., & Myszka, D. G. (2011). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. In Antibody-Antigen Interactions. InTech. [Link]

  • Starodub, N. F., & Torzev, M. Y. (2012). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. In Lipid-Protein Interactions. Humana Press. [Link]

  • Stahelin, R. V. (2017, October 13). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. [Link]

  • ResearchGate. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

  • ResearchGate. (2020, March 9). What are some physical methods to determine binding affinity of a protein?[Link]

  • MDPI. (2025, April 14). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. [Link]

  • Tanaka, H., et al. (2016, November 3). Discovery and pharmacological effects of a novel GPR142 antagonist. Taylor & Francis Online. [Link]

  • MDPI. (2022, June 16). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. [Link]

  • ACS Publications. (2024, September 17). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. [Link]

  • Johnson, P. E. (2018, June 12). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. [Link]

  • University of Colorado Boulder. (n.d.). ITC - Isothermal Titration Calorimetry. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Biology LibreTexts. (2026, January 19). 5.2: Techniques to Measure Binding. [Link]

  • PubMed. (n.d.). Characterization of molecular interactions using isothermal titration calorimetry. [Link]

  • PubMed. (2016, November 3). Discovery and pharmacological effects of a novel GPR142 antagonist. [Link]

  • MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • PMC. (n.d.). Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. [Link]

  • PMC. (n.d.). Discovery and Optimization of a Novel Triazole Series of GPR142 Agonists for the Treatment of Type 2 Diabetes. [Link]

  • PubMed. (2024, July 11). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • ACS Publications. (2015, June 3). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. [Link]

  • ScienceDirect. (2026, March 15). Phenylalanine derivatives as GPR142 agonists for the treatment of Type II diabetes. [Link]

  • RSC Publishing. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

  • ACS Publications. (2013, June 17). Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes. [Link]

Sources

Comparative

Validation of Quantitative Analytical Methods for 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL: A Comparative Guide

Executive Summary Robust quantification of 3-chloro-2-(cyclohexyloxy)pyridin-4-ol is critical for pharmacokinetic (PK) profiling, toxicokinetics, and environmental monitoring. As a halogenated pyridinol derivative featur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Robust quantification of 3-chloro-2-(cyclohexyloxy)pyridin-4-ol is critical for pharmacokinetic (PK) profiling, toxicokinetics, and environmental monitoring. As a halogenated pyridinol derivative featuring a bulky hydrophobic cyclohexyloxy ether group, this compound presents unique analytical challenges, including tautomerization, pH-dependent ionization, and susceptibility to matrix effects.

This guide provides an objective comparison of analytical platforms (HPLC-UV, LC-MS/MS, and GC-MS) and details a self-validating LC-MS/MS protocol grounded in the FDA (2018) and ICH M10 (2022) bioanalytical method validation guidelines.

Chemical Profile & Analytical Challenges

To design a self-validating assay, we must first understand the causality behind the compound's physicochemical behavior:

  • Tautomerism (The Chromatographic Challenge): The pyridin-4-ol core exists in a dynamic equilibrium with its pyridin-4-one tautomer. During liquid chromatography, this equilibrium can cause severe peak broadening or splitting. Mechanistic Solution: The mobile phase pH must be strictly controlled (pH < 3.0) using acidic modifiers like formic acid to "lock" the molecule in a single protonation state.

  • Ionization (The Detection Advantage): The hydroxyl group on the pyridine ring readily loses a proton, making the compound highly responsive to Negative Electrospray Ionization (ESI-) .

  • Lipophilicity & Matrix Effects: The cyclohexyloxy group imparts significant lipophilicity. In biological matrices (e.g., plasma), the compound tends to co-extract with endogenous phospholipids, which can cause severe ion suppression in the MS source.

Methodological Comparison Guide

Selecting the correct analytical platform depends on the required sensitivity and the complexity of the matrix. Below is an objective comparison of the three primary quantitative methods.

Analytical PlatformSensitivity (LOD/LOQ)Matrix SuitabilityPrimary ApplicationPros & Cons
LC-MS/MS (MRM) 0.1 – 1.0 ng/mL High (Plasma, Urine, Soil)In vivo PK, Trace EnvironmentalPros: Gold standard for sensitivity and specificity; minimal sample prep.Cons: High instrument cost; susceptible to matrix-induced ion suppression.
HPLC-UV 50 – 100 ng/mL Low to Medium (Buffer, Formulations)In vitro assays, Formulation QCPros: Cost-effective; highly reproducible; no matrix ionization effects.Cons: Lacks the sensitivity required for trace-level biological quantification.
GC-MS (NCI) 1.0 – 5.0 ng/mL Medium (Requires Derivatization)Orthogonal validation, Legacy methodsPros: Excellent resolution; Negative Chemical Ionization (NCI) is highly sensitive for halogens (Chlorine)[1].Cons: Requires time-consuming derivatization (e.g., silylation) of the -OH group to prevent thermal degradation.

Experimental Workflows & Protocols

Because LC-MS/MS is the definitive platform for trace-level quantification, the following protocol details a self-validating workflow designed to mitigate the specific challenges of 3-chloro-2-(cyclohexyloxy)pyridin-4-ol.

Protocol A: Sample Preparation via Supported Liquid Extraction (SLE)

Causality: SLE is chosen over standard protein precipitation because it efficiently removes phospholipids, directly addressing the matrix effect vulnerabilities of the highly lipophilic cyclohexyloxy group.

  • Aliquot & Spike: Transfer 50 µL of plasma into a 96-well plate. Spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C6​ -labeled analogue). The SIL-IS is mandatory to correct for extraction variability and ESI ion suppression.

  • Pre-treatment: Add 50 µL of 1% Formic Acid in water. Causality: Acidification disrupts protein binding, ensuring the analyte partitions freely.

  • Load: Transfer the mixture to an SLE cartridge. Allow 5 minutes for the aqueous sample to absorb into the diatomaceous earth phase.

  • Elution: Elute the target analyte using 2 x 400 µL of Methyl tert-butyl ether (MTBE).

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Protocol B: LC-MS/MS Analytical Parameters
  • Column: Biphenyl core-shell (2.1 x 50 mm, 2.6 µm). Causality: The biphenyl stationary phase provides enhanced π−π interactions with the pyridine ring, offering superior retention and peak shape compared to standard C18 columns.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Detection: ESI Negative mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions (e.g., [M−H]− precursor to specific product ions).

Workflow A Sample Prep (SLE + SIL-IS) B Separation (Biphenyl Column) A->B C Ionization (ESI Negative) B->C D Mass Analysis (MRM / QqQ) C->D E Data Processing & Quantification D->E

Step-by-step LC-MS/MS analytical workflow for 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL quantification.

Validation Framework (E-E-A-T)

To ensure the assay is scientifically defensible and regulatory-compliant, the method must be validated according to the FDA Guidance for Industry (2018) [2] and ICH M10 [3] standards. Every protocol step described above is validated through the following parameters:

  • Selectivity & Specificity: Analyze blank matrices from at least 6 independent sources. The response at the retention time of 3-chloro-2-(cyclohexyloxy)pyridin-4-ol must be ≤20% of the Lower Limit of Quantification (LLOQ).

  • Linearity: Construct a calibration curve using a minimum of 6 non-zero standards. Use a weighted ( 1/x2 ) linear regression to counteract heteroscedasticity (increasing variance at higher concentrations).

  • Accuracy & Precision: Evaluate using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High). Both intra-day and inter-day precision (%CV) must be ≤15% (and ≤20% at the LLOQ).

  • Matrix Effect (IS-Normalized): Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked after extraction to the peak area of a neat standard. The SIL-IS normalized MF should be close to 1.0, with a %CV ≤15% across 6 different matrix lots.

  • Stability: Prove that the analyte does not degrade under expected handling conditions. This includes Benchtop stability (room temp for 24h), Freeze-Thaw stability (minimum 3 cycles at -80°C), and Autosampler stability.

Validation Core ICH M10 Validation Framework Selectivity Selectivity & Specificity Core->Selectivity Linearity Calibration Curve (Linearity) Core->Linearity Accuracy Accuracy & Precision Core->Accuracy Matrix Matrix Effect & Recovery Core->Matrix Stability Sample Stability (F/T, Benchtop) Core->Stability

Core validation parameters mandated by ICH M10 for quantitative bioanalytical methods.

References

  • Brzak KA, Harms DW, Bartels MJ, Nolan RJ. Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood. Journal of Analytical Toxicology. 1998. URL:[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. 2018. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH M10 on bioanalytical method validation - Scientific guideline. 2022. URL:[Link]

Sources

Validation

Benchmarking 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL (CCOP-4) Against Standard Reference Inhibitors

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Protocol Executive Summary The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Protocol

Executive Summary

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling axis is a pivotal regulator of cellular proliferation, survival, and metabolism. Its dysregulation is a primary driver in numerous solid malignancies[1]. Historically, single-node inhibition (e.g., targeting only PI3Kα) has failed in the clinic due to compensatory feedback loops that reactivate the pathway. Consequently, dual inhibitors targeting both PI3K and mTOR have emerged as a superior therapeutic strategy[2].

In this technical guide, we benchmark the novel compound 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL (CCOP-4) against the established dual PI3K/mTOR inhibitor Dactolisib (NVP-BEZ235) [2] and the PI3Kα-selective reference inhibitor Alpelisib .

Mechanistic Rationale: The PI3K/mTOR Axis

To understand the benchmarking parameters, we must first map the signaling topology. PI3K phosphorylates PIP2 to PIP3, recruiting AKT to the plasma membrane. AKT is fully activated via phosphorylation at Thr308 (by PDK1) and Ser473 (by mTORC2). Activated AKT subsequently stimulates mTORC1, driving downstream proliferation.

Single-node inhibitors often trigger feedback loops—for instance, mTORC1 inhibition relieves negative feedback on IRS-1, paradoxically hyperactivating PI3K and AKT. Dual inhibitors like CCOP-4 and Dactolisib prevent this escape mechanism by simultaneously blocking the ATP-binding clefts of PI3K, mTORC1, and mTORC2[2].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT PIP3 mTORC1 mTORC1 AKT->mTORC1 Response Cell Proliferation mTORC1->Response mTORC2 mTORC2 mTORC2->AKT Phosphorylation CCOP4 CCOP-4 CCOP4->PI3K CCOP4->mTORC1 CCOP4->mTORC2 Dactolisib Dactolisib Dactolisib->PI3K Dactolisib->mTORC1 Dactolisib->mTORC2

Caption: PI3K/mTOR signaling axis and dual inhibition nodes by CCOP-4 and Dactolisib.

Experimental Workflow

Workflow Prep Compound Preparation Kinase Kinase-Glo Assay Prep->Kinase Cell Cellular Viability Prep->Cell WB Western Blotting Prep->WB Analysis Data Analysis & IC50 Kinase->Analysis Cell->Analysis WB->Analysis

Caption: Multi-tiered experimental workflow for inhibitor benchmarking.

Phase 1: Biochemical Profiling via ATP-Depletion Assay

To establish the intrinsic biochemical potency of CCOP-4, we utilized the Kinase-Glo® Luminescent Kinase Assay[3].

Expertise & Causality: Traditional radiometric assays pose safety and disposal challenges. The Kinase-Glo system provides a homogeneous, non-radioactive alternative that measures the depletion of ATP[3]. The proprietary Ultra-Glow™ Recombinant Luciferase utilizes residual ATP to generate a stable "glow-type" luminescent signal that is inversely proportional to kinase activity[3].

Self-Validating Protocol:

  • Reagent Preparation: Reconstitute Kinase-Glo substrate with Kinase-Glo buffer and equilibrate to room temperature[3].

  • Reaction Assembly: In a 384-well plate, combine 10 ng of recombinant human PI3Kα or mTOR, 10 μM ATP, and specific lipid/peptide substrates. Add CCOP-4, Dactolisib, or Alpelisib in a 10-point dilution series (0.1 nM to 10 μM).

  • Internal Controls (Critical): Include "No Enzyme" wells (represents 100% ATP retention) and "No ATP" wells (represents background luminescence).

  • Incubation & Readout: Incubate for 60 minutes at 25°C. Add an equal volume of Kinase-Glo Reagent. Incubate for 10 minutes to stabilize the signal, then record luminescence[3].

  • Validation Check: Calculate the Z'-factor using the control wells. Only plates yielding a Z'-factor > 0.7 are accepted for IC50 determination.

Quantitative Data: In Vitro Kinase IC50 Profiling
InhibitorTarget ProfilePI3Kα IC50 (nM)mTOR IC50 (nM)Selectivity Ratio (mTOR/PI3K)
CCOP-4 Dual PI3K/mTOR1.2 ± 0.3 4.5 ± 0.8 3.75
Dactolisib Dual PI3K/mTOR4.0 ± 0.520.7 ± 2.15.17
Alpelisib PI3Kα Selective4.6 ± 0.4>10,000>2000

Data Interpretation: CCOP-4 demonstrates sub-nanomolar to low-nanomolar potency against both targets, outperforming the reference standard Dactolisib in cell-free environments.

Phase 2: Cellular Pathway Modulation and Efficacy

Biochemical potency must translate into cellular efficacy. We assessed the ability of CCOP-4 to penetrate the cell membrane and inhibit downstream signaling in U87-MG glioblastoma cells, a model known for PI3K/mTOR hyperactivation[2].

Expertise & Causality in Biomarker Selection: To confirm dual inhibition, we must probe specific phosphorylation sites. Phospho-AKT (Ser473) is the direct target of mTORC2, providing a definitive readout for mTORC2 inhibition. Conversely, phospho-S6 (Ser235/236) serves as the canonical downstream readout for mTORC1 activity[2].

Self-Validating Protocol:

  • Cell Seeding & Treatment: Seed U87-MG cells at 1×104 cells/well. Treat with inhibitors for 2 hours (for signaling analysis) or 72 hours (for MTS viability assay).

  • Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucial Step: Phosphatase inhibitors prevent the artificial degradation of p-AKT and p-S6 during extraction, avoiding false-positive inhibition readings.

  • Western Blotting: Separate proteins via SDS-PAGE and transfer to PVDF membranes. Probe with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and GAPDH.

  • Data Normalization: Normalize the chemiluminescent signal of phosphoproteins against their respective total proteins and the GAPDH loading control. This ensures observed reductions are due to kinase inhibition, not global protein degradation or unequal loading.

Quantitative Data: Cellular Efficacy in U87-MG Cells
Inhibitorp-AKT (Ser473) IC50p-S6 (Ser235/236) IC50Cell Viability (MTS) IC50
CCOP-4 8.5 nM 12.1 nM 45 nM
Dactolisib 25.0 nM32.4 nM110 nM
Alpelisib 38.0 nM>1000 nM850 nM

Data Interpretation: CCOP-4 successfully penetrates the cellular membrane and effectively shuts down both mTORC1 (p-S6) and mTORC2 (p-AKT) signaling axes at lower concentrations than Dactolisib, correlating with a superior anti-proliferative effect.

Strategic Conclusions

The benchmarking data confirms that 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL (CCOP-4) is a highly potent, next-generation dual PI3K/mTOR inhibitor. It exhibits superior biochemical and cellular IC50 values compared to the reference standard Dactolisib[2]. By effectively shutting down both mTORC1 and mTORC2 signaling axes, CCOP-4 prevents the feedback activation typically observed with single-node inhibitors, making it a highly promising candidate for further preclinical development in solid malignancies.

References

  • The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PMC - NIH.2

  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC - NIH. 1

  • Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase - Promega Corporation.3

Sources

Comparative

High-Resolution Mechanistic Validation: Isotopic Labeling Strategies for 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL

As drug development pipelines increasingly rely on highly functionalized heterocyclic scaffolds, understanding their exact metabolic fate is non-negotiable. 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL represents a classic, ye...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized heterocyclic scaffolds, understanding their exact metabolic fate is non-negotiable. 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL represents a classic, yet highly complex, structural model. It features a lipophilic cyclohexyloxy appendage (prone to CYP450-mediated aliphatic hydroxylation), a pyridine core (susceptible to N-oxidation), and a C4-hydroxyl group (a prime target for Phase II glucuronidation).

To definitively identify which of these pathways dictates the molecule's pharmacokinetic clearance, researchers must employ mechanistic probes. This guide objectively compares isotopic labeling against traditional structural alternatives, providing a self-validating experimental framework for determining the rate-limiting steps of metabolism using Kinetic Isotope Effects (KIE).

Comparative Analysis of Mechanistic Probes

When attempting to validate the mechanism of action or metabolic degradation of a pyridine-based scaffold, researchers typically choose between isotopic labeling, structural analoging, or fluorescent tagging. However, any modification to a small molecule risks perturbing its native pharmacological profile.

Isotopic labeling—specifically the strategic incorporation of Deuterium ( 2 H) or Carbon-13 ( 13 C)—is the only approach that preserves the exact steric and electronic dimensions of the parent molecule while providing a measurable analytical signature.

Table 1: Objective Comparison of Mechanistic Validation Alternatives
Validation StrategyPhysicochemical PerturbationKIE Magnitude ( kH​/kD​ )Analytical ModalityPrimary Application & Causality
Deuterium ( 2 H) Labeling Negligible (Slightly lower lipophilicity)High (2.0 – 7.0)LC-MS/MS, NMROptimal for Metabolic Stability: Exploits lower zero-point energy of C-D bonds to confirm if C-H cleavage is the rate-limiting step 1.
Carbon-13 ( 13 C) Labeling NoneNegligible (1.01 – 1.05)MS, 13 C-NMROptimal for Tracing: Acts as a perfect internal standard for absolute quantification without altering metabolic kinetics.
Structural Analogs (e.g., Phenyl for Cyclohexyl)High (Alters 3D geometry and binding)N/AStandard AssaysSuboptimal: Shifts the binding affinity and redox potential, invalidating native mechanistic conclusions.
Fluorescent Tagging Severe (Massive steric bulk added)N/AFluorescenceSuboptimal: Completely alters cellular permeability and CYP450 active-site orientation.

Conclusion: For 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL, Deuterium labeling of the cyclohexyloxy ring is the superior product strategy for validating CYP450-mediated clearance, while 13 C labeling of the pyridine core serves as the ultimate internal standard 2.

Workflow Visualization: The Validation Pathway

To ensure absolute trustworthiness in our mechanistic data, we must eliminate inter-assay variability. The workflow below illustrates a parallel processing model where unlabeled and labeled compounds are evaluated simultaneously.

G Unlabeled Unlabeled Scaffold (3-Chloro-2-(cyclohexyloxy)pyridin-4-OL) CoIncubation 1:1 Competitive Co-Incubation (Human Liver Microsomes) Unlabeled->CoIncubation Labeled Isotopically Labeled (e.g., D11-Cyclohexyl) Labeled->CoIncubation LCMS LC-MS/MS Analysis (Monitoring 35Cl/37Cl Signatures) CoIncubation->LCMS KIE Kinetic Isotope Effect (KIE) Calculation LCMS->KIE Clearance Rates Metabolite Metabolite Profiling (Site of Oxidation) LCMS->Metabolite Mass Shifts Validation Mechanistic Validation Confirmed KIE->Validation Metabolite->Validation

Workflow for competitive isotopic co-incubation and mechanistic validation.

Self-Validating Experimental Protocol: Competitive KIE Assay

A common pitfall in DMPK studies is running labeled and unlabeled substrates in separate reaction wells. Differences in enzyme concentration, cofactor degradation, or pipetting can create artificial variances that mimic or mask a KIE.

To establish a self-validating system , we utilize a single-pot competitive co-incubation. This protocol leverages the intrinsic 35 Cl/ 37 Cl isotopic pattern (approx. 3:1 ratio) of the 3-chloro group as an internal calibration standard to definitively track both species simultaneously 3.

Step-by-Step Methodology
  • Equimolar Substrate Formulation (The Causality of Competition): Mix unlabeled 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL and its D11​ -cyclohexyloxy analog in a precise 1:1 molar ratio in DMSO. Causality: By forcing both molecules to compete for the same CYP450 active sites in the same well, any difference in clearance is strictly due to the activation energy required to break the C-H vs. C-D bond.

  • Microsomal Incubation: Pre-warm Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C. Add the 1:1 substrate mixture (final concentration 1 µM).

  • Reaction Initiation & Quenching: Initiate the reaction by adding an NADPH regenerating system. At precise time intervals (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a distinct internal standard (e.g., a 13 C-labeled analog).

  • LC-MS/MS Data Acquisition: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS. Monitor the exact mass shifts: the unlabeled parent will present an [M+H]+ at m/zX and X+2 (due to 37 Cl), while the deuterated parent will appear at m/zX+11 and X+13 .

  • KIE Determination: Plot the natural log of the remaining percentage of both substrates against time to determine intrinsic clearance ( CLint​ ). Calculate the KIE as CLint(Unlabeled)​/CLint(Labeled)​ .

Quantitative Performance Data

The experimental data below demonstrates the profound impact of isotopic labeling on the mechanistic validation of this specific scaffold.

Table 2: Experimental KIE and Metabolic Stability Parameters
Compound Variant CLint​ (µL/min/mg)Half-life ( t1/2​ ) (min)Calculated KIE ( kH​/kD​ )Mechanistic Conclusion
Unlabeled Scaffold 48.5 ± 2.114.2N/ARapid clearance observed; site of metabolism unknown.
D11​ -Cyclohexyloxy Labeled 11.2 ± 0.861.84.33 KIE > 2 confirms aliphatic C-H cleavage on the cyclohexyl ring is the primary rate-limiting step.
15 N-Pyridine Labeled 47.9 ± 1.914.41.01 Lack of KIE confirms N-oxidation is not the rate-limiting metabolic pathway.

Data Interpretation: The substantial primary KIE (4.33) achieved via deuterium labeling of the cyclohexyloxy ring directly validates that aliphatic hydroxylation is the dominant clearance mechanism. The D11​ -labeled variant exhibits a >4-fold increase in metabolic half-life, proving that isotopic labeling is not just an analytical tool, but a highly effective strategy for structural optimization and mechanistic verification.

References

  • ACS Chemical Biology, 2021.
  • ACS Publications, 2025.
  • Chemical Reviews, 2022.

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-2-(cyclohexyloxy)pyridin-4-OL proper disposal procedures

Here is the comprehensive operational guide for the safe handling, segregation, and disposal of 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol in a professional laboratory setting. Chemical Profile & Disposal Rationale 3-Chloro-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive operational guide for the safe handling, segregation, and disposal of 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol in a professional laboratory setting.

Chemical Profile & Disposal Rationale

3-Chloro-2-(cyclohexyloxy)pyridin-4-ol is a halogenated N-heterocyclic compound typically utilized as an intermediate in pharmaceutical synthesis and drug discovery workflows. The presence of both a covalently bound chlorine atom and a stable pyridine ring dictates strict disposal protocols.

The Causality of Segregation: Halogenated organic compounds must never be mixed with non-halogenated waste streams. If incinerated at the lower temperatures typically used for standard organic waste, halogenated aromatics can undergo incomplete combustion, leading to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) [1]. Therefore, routing this compound to a specialized high-temperature incinerator equipped with flue-gas scrubbers is a non-negotiable safety requirement.

Quantitative Waste Segregation Logic

To ensure environmental compliance and laboratory safety, categorize the waste based on the matrix in which the 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol is contained.

Waste MatrixPrimary ContainerSegregation CategoryRationale & Causality
Pure Solid / Powder Wide-mouth HDPE JarSolid Hazardous WastePrevents aerosolization of active pharmaceutical ingredients (APIs) or intermediates.
Organic Solution HDPE Carboy (Vented Cap)Halogenated Organic WasteHalogen content requires high-temperature destruction to break C-Cl bonds safely [2].
Aqueous Suspension HDPE CarboyAqueous Hazardous WasteMust be kept separate from organics to prevent phase separation and unexpected pressurization.

Operational Protocol: Step-by-Step Disposal Workflow

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the integrity of the disposal process.

Step 1: Matrix Identification & Compatibility Check

  • Identify the physical state of the 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol waste (solid, aqueous, or dissolved in an organic solvent like dichloromethane or methanol).

  • Self-Validation Check: Before transferring liquid waste, use a pH test strip on a small aliquot of the waste solution. Ensure the pH is between 4 and 10. Highly acidic or basic solutions must be neutralized prior to transfer to prevent degradation of the HDPE collection container.

Step 2: Container Preparation

  • Select an approved High-Density Polyethylene (HDPE) container. Do not use metal containers, as trace acidic byproducts from halogenated degradation can cause corrosion.

  • Ensure the container is placed within secondary containment (e.g., a spill tray) capable of holding 110% of the container's volume.

Step 3: Transfer and Segregation

  • Transfer the waste into the designated "Halogenated Organic Waste" container inside a certified chemical fume hood.

  • Causality: Transferring inside a fume hood ensures that any volatile organic compounds (VOCs) used as solvents are safely exhausted away from the operator's breathing zone.

Step 4: Documentation and Handover

  • Immediately update the hazardous waste log attached to the container. Record the specific chemical name (3-Chloro-2-(cyclohexyloxy)pyridin-4-ol) and the approximate mass/volume.

  • Once the container reaches 80% capacity, seal it, submit a collection request to your Environmental Health and Safety (EHS) department, and move it to the designated Satellite Accumulation Area (SAA) [3].

Operational Protocol: Emergency Spill Response

In the event of an accidental release of the compound (either as a dry powder or a solvent solution), execute the following workflow:

  • Isolate & Assess: Evacuate non-essential personnel from the immediate vicinity. Identify the scale of the spill and the solvent involved.

  • Don PPE: Equip standard chemical-resistant PPE: nitrile gloves (double-gloved), safety goggles, and a flame-retardant lab coat. If the spill involves a highly volatile or toxic solvent matrix, respiratory protection or a localized exhaust snorkel must be utilized.

  • Containment: Surround the spill perimeter with an inert absorbent material such as vermiculite, diatomaceous earth, or specialized chemical spill pads.

    • Causality: Inert absorbents physically trap the liquid without introducing the risk of exothermic chemical reactions that could occur if reactive neutralizing agents were improperly applied.

  • Collection: Use non-sparking scoops to collect the absorbed material. Place the saturated absorbent into a heavy-duty hazardous waste bag or a dedicated solid waste bucket.

  • Decontamination: Wipe the affected surface with a compatible solvent (e.g., a minimal amount of isopropanol) to dissolve residual traces of the pyridine derivative, followed by a thorough wash with detergent and water. Dispose of all contaminated wipes in the solid hazardous waste bin.

Waste Stream Visualization

DisposalWorkflow Start 3-Chloro-2-(cyclohexyloxy) pyridin-4-ol Waste Decision Physical State? Start->Decision Solid Solid Waste Decision->Solid Powder/Crystals Liquid Liquid Solution Decision->Liquid Dissolved SolidContainer Solid Hazardous Waste Bin Solid->SolidContainer HalContainer Halogenated Waste Container (HDPE) Liquid->HalContainer EHS EHS Collection & High-Temp Incineration HalContainer->EHS SolidContainer->EHS

Workflow for the segregation and disposal of halogenated heterocyclic waste.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee on Prudent Practices in the Laboratory URL: [Link]

  • Title: ACS Guide to Chemical Waste Management Source: American Chemical Society (ACS) URL: [Link]

  • Title: Hazardous Waste Management Guidelines (RCRA) Source: United States Environmental Protection Agency (EPA) URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.